Fmoc-Gly3-Val-Cit-PAB-PNP
Beschreibung
Eigenschaften
Molekularformel |
C46H51N9O13 |
|---|---|
Molekulargewicht |
937.9 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |
InChI-Schlüssel |
XGGHPPATANJJBS-IOPIWRGFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly3-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Gly3-Val-Cit-PAB-PNP, a critical component in the development of advanced antibody-drug conjugates (ADCs). This cleavable linker system is instrumental in the targeted delivery and controlled release of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Chemical Structure and Components
This compound is a complex molecule meticulously designed for its role in ADCs. Its structure can be deconstructed into several key functional units, each with a specific purpose.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the N-terminus of the peptide chain. Its primary function is to facilitate the stepwise synthesis of the peptide linker, typically through Solid-Phase Peptide Synthesis (SPPS). It is removed under mild basic conditions to allow for the addition of the next amino acid in the sequence.
-
Glycyl-glycyl-glycine (Gly3) Spacer: This tripeptide unit acts as a hydrophilic spacer. The inclusion of this spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit) Dipeptide: This is the enzyme-cleavable motif.[][2] This specific dipeptide sequence is recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2] This targeted cleavage is a cornerstone of the linker's function, ensuring that the cytotoxic payload is released predominantly within the target cancer cells.
-
p-Aminobenzyl Alcohol (PAB) Spacer: This unit serves as a self-immolative spacer.[] Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug. This self-immolation is a rapid and efficient mechanism for drug liberation.
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is an activated carbonate that serves as a good leaving group.[3] This functionality is crucial for the efficient conjugation of the linker to an amine-containing cytotoxic drug. The reaction between the PNP carbonate and the drug's amine group forms a stable carbamate (B1207046) linkage.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, synthesis, and application in ADC development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C46H51N9O13 | [4] |
| Molecular Weight | 937.95 g/mol | [4][5] |
| Appearance | White to off-white powder | |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO, DMF, and DCM | [3] |
| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture | [2][6][7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) followed by the introduction of the PAB and PNP moieties.
General Synthesis Workflow
A generalized workflow for the synthesis of this compound is outlined below. This process involves the sequential coupling of amino acids to a solid support, followed by cleavage from the resin and subsequent solution-phase modifications.
References
The Pivotal Role of the p-Aminobenzyl Spacer in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), acting as a self-immolative unit that ensures the stable circulation of the ADC and the efficient, controlled release of the cytotoxic payload within target cancer cells. This technical guide provides an in-depth exploration of the PAB spacer's function, the mechanism of drug release, and the experimental protocols used to evaluate its performance.
Core Function and Mechanism of the PAB Spacer
The primary function of the PAB spacer, often in the form of p-aminobenzyloxycarbonyl (PABC), is to create a stable linkage between the antibody and the potent cytotoxic drug, rendering the drug inactive while in circulation.[1] This stability is crucial for minimizing off-target toxicity to healthy tissues.[1] The ingenious design of the PAB spacer allows for a triggered, rapid, and irreversible decomposition, or "self-immolation," only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[1][2]
This controlled release mechanism is paramount for widening the therapeutic window of an ADC, allowing for higher doses to be administered with a more favorable safety profile.[1] The self-immolation is typically initiated by the enzymatic cleavage of an adjacent peptide linker, such as the commonly used valine-citrulline (Val-Cit) dipeptide, by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3][4]
Upon cleavage of the peptide bond, a free aniline (B41778) is exposed on the PAB moiety. This triggers a cascade of spontaneous 1,6-elimination reactions, leading to the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-p-quinone methide.[2][5] This traceless release mechanism is a key advantage of the PAB spacer, as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its efficacy.[4]
The rate of this self-immolation can be influenced by the electronic properties of the payload. For instance, electron-withdrawing groups on a phenol-containing payload can accelerate the immolation process.[6][7]
Signaling Pathway of ADC Action with a PAB Spacer
The following diagram illustrates the sequence of events from ADC binding to a cancer cell to the release of the cytotoxic payload facilitated by the PAB spacer.
Caption: Mechanism of action of an ADC with a Val-Cit-PAB linker.
Quantitative Data on ADC Performance with PAB Spacers
The inclusion of a PAB spacer significantly impacts the stability, cleavage kinetics, and overall efficacy of an ADC. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of ADCs with PAB Spacers
| ADC Construct | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-PAB-MMAE | SK-BR-3 (HER2+) | 0.5 | [5] |
| Trastuzumab-vc-PAB-MMAE | BT-474 (HER2+) | 1.2 | [5] |
| Anti-CD22-vc-PAB-CBI | BJAB (CD22+) | Potent (picomolar range) | [8] |
| Anti-CD22-vc-PAB-CPI | WSU-DLCL2 (CD22+) | Potent (picomolar range) | [8] |
Table 2: Plasma Stability of ADCs with PAB Spacers
| ADC Construct | Plasma Source | Time Point | % Intact ADC / DAR | Reference |
| Trastuzumab-vc-PAB-MMAE | Rat | 7 days | ~25% payload remaining | |
| Ab095-vc-PAB-MMAE | Human | 6 days | ~80% intact | |
| Ab095-vc-PAB-MMAE | Cynomolgus Monkey | 6 days | ~80% intact | |
| ADC with Val-Cit-PAB linker | Human | 7 days | 91% residual content | [9] |
Table 3: Pharmacokinetic Parameters of ADCs with PAB Spacers
| ADC Construct | Animal Model | Half-life (t½) | Clearance (mL/day/kg) | Reference |
| Trastuzumab Emtansine (non-cleavable linker) | Human | 3.5 days | - | [10] |
| Trastuzumab-vc-MMAE | Mouse | - | - | [11] |
| ADC with P-(PEG12)2 linker | Rat | - | Low | [12] |
Note: Direct comparative pharmacokinetic data between ADCs with and without a PAB spacer as the sole variable is limited in publicly available literature. The data presented reflects typical values for PAB-containing ADCs.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ADCs containing PAB spacers. The following are key experimental protocols.
Synthesis of Val-Cit-PABC Linker
A common synthetic route for a Val-Cit-PABC linker involves solid-phase peptide synthesis followed by conjugation to the PAB moiety.
Workflow for Val-Cit-PABC Linker Synthesis
Caption: Generalized workflow for the synthesis of a Val-Cit-PABC-Payload conjugate.
A detailed, high-yielding solid-phase synthesis strategy for a Val-Cit linker has been described, which avoids extensive protecting group manipulation and laborious chromatography.[13] An alternative route involves the preparation of FMoc-Cit-PABOH, followed by the addition of piperidine (B6355638) and then FMoc-Val-OSu, reportedly achieving a high yield.[14]
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage in a simulated lysosomal environment.
Objective: To quantify the rate of payload release from an ADC upon incubation with cathepsin B.
Materials:
-
ADC construct
-
Purified human cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[15]
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system[15]
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ADC. Reconstitute purified cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[15]
-
Reaction Initiation: In a microplate, combine the ADC with the assay buffer. Initiate the cleavage reaction by adding the cathepsin B solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), terminate the reaction by adding an excess of the cold quenching solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.
Objective: To determine the IC50 value of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add the solutions to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[16][17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[7][17]
Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its behavior in circulation.
Objective: To determine the rate of premature payload release from the ADC in plasma.
Materials:
-
ADC construct
-
Human or animal plasma
-
Incubator at 37°C
-
Analytical method to quantify intact ADC and/or released payload (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Sample Processing: Process the samples to either isolate the ADC (e.g., using protein A beads) or extract the free payload.
-
Quantification: Quantify the amount of intact ADC (e.g., by measuring the drug-to-antibody ratio) or the amount of released payload using a validated analytical method.
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability of the linker.
Conclusion
The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone of modern ADC design, enabling the development of highly effective and safer cancer therapeutics. Its ability to provide a stable link for the cytotoxic payload during circulation and facilitate a rapid and complete release of the active drug within the target cell is crucial to the success of many clinically approved and investigational ADCs. A thorough understanding of its mechanism and the use of robust experimental protocols for its evaluation are essential for the continued advancement of this promising class of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
The Central Role of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption stems from its unique chemical properties that allow for a robust and versatile orthogonal synthesis strategy under mild conditions.[3] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in SPPS, detailing the underlying chemical principles, providing quantitative data on reaction efficiencies, and outlining comprehensive experimental protocols.
The Principle of Orthogonality in Fmoc-Based SPPS
The success of Fmoc-based SPPS lies in its orthogonal protection scheme.[4] This strategy employs a temporary protecting group for the α-amino group of the incoming amino acid and permanent, yet labile, protecting groups for the reactive side chains of trifunctional amino acids.[2][5] The Fmoc group, which is base-labile, serves as the temporary Nα-protection, while acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc)) are typically used for side-chain protection.[1][2] This orthogonality ensures that the Nα-Fmoc group can be selectively removed at each cycle of peptide chain elongation without affecting the side-chain protecting groups, which are only removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[2][5]
The Chemistry of Fmoc Protection and Deprotection
Protection: The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyl)oxy)succinimide (Fmoc-OSu) under basic conditions.[5][6] Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[5]
Deprotection: The removal of the Fmoc group is a critical step in the SPPS cycle and proceeds via a β-elimination mechanism.[5][6] A weak base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 carbon of the fluorenyl ring.[4][6][7] This initiates a cascade that leads to the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.[5][6] The excess piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[5][8]
A key advantage of the Fmoc group is that its removal can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 300 nm.[5] This allows for the confirmation of complete deprotection before proceeding to the next coupling step.
Quantitative Data in Fmoc Chemistry
The efficiency of each step in Fmoc-SPPS is crucial for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to Fmoc deprotection and amino acid coupling.
| Base (in DMF) | Concentration (% v/v) | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |
| Piperidine | 20 | ~6-7 seconds | [5][9] |
| Piperidine | 5 | ~10.4 minutes (for complete deprotection) | [9] |
| 4-Methylpiperidine | 20 | Not explicitly stated, but used effectively | [10][11] |
| Pyrrolidine | 20 | Effective, allows for use of greener solvents | [12] |
| DBU | 1-5% (with 20% piperidine) | Recommended for incomplete deprotection | [13] |
Table 1: Fmoc Deprotection Kinetics with Various Bases. The half-life of Fmoc deprotection is significantly influenced by the base and its concentration. While 20% piperidine in DMF is the standard, other bases and concentrations can be employed depending on the specific requirements of the synthesis.
| Coupling Reagent | Equivalents (relative to resin loading) | Typical Coupling Time | Crude Purity Range (%) | Reference(s) |
| HATU | 3-5 | 1-5 minutes | 70.27 - 83.63 (short times) | [4][14] |
| HBTU | 3-5 | 10-30 minutes | 70.27 - 83.63 | [4][15][16] |
| HCTU | 3-5 | 5 minutes or less | 78.52 - 90.84 (long times) | [14] |
| COMU | 3-5 | 2 minutes | ~79 | [14] |
| DIC/HOBt | 3 | 15-20 minutes (pre-activation) | Not specified | [17] |
| PyBOP | Not specified | Longer reaction times needed | 48.11 (short times) | [14] |
| TFFH | Not specified | Longer reaction times needed | < 25 | [14] |
Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS. The choice of coupling reagent and reaction time impacts the efficiency and purity of the synthesized peptide. HATU and HCTU are highly efficient activators allowing for shorter coupling times.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Resin Preparation and First Amino Acid Loading
This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin, which is suitable for synthesizing peptides with a C-terminal carboxylic acid.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
DMF
-
Poly-Prep® chromatography column or similar reaction vessel
Procedure:
-
Resin Swelling: Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into the reaction vessel. Add DCM to swell the resin for at least 30 minutes at room temperature.[18]
-
Amino Acid Solution Preparation: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM (approximately 10 mL per gram of resin).[13]
-
Loading: Drain the DCM from the swelled resin. Add the amino acid/DIPEA solution to the resin and agitate the mixture for 30 to 60 minutes at room temperature.[13]
-
Capping: Drain the loading solution. To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and mix for 15 minutes.[13]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times).[13] The resin is now loaded with the first amino acid and ready for the SPPS cycles.
The Fmoc-SPPS Cycle: Deprotection and Coupling
This cyclical process is repeated for each subsequent amino acid in the peptide sequence.
Materials:
-
Loaded peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU)
-
DIPEA
-
DMF
Procedure:
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).[18]
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.[5]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]
-
-
Amino Acid Coupling (using HATU):
-
Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Coupling is typically complete within 10-30 minutes with HBTU, and can be faster with HATU.[4][16]
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using the qualitative ninhydrin (B49086) (Kaiser) test. A blue color indicates the presence of unreacted free amines.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[4]
-
Final Cleavage and Deprotection
This final step releases the synthesized peptide from the resin and removes the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DMF and then with DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]
-
Cleavage: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.[4]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[19]
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry it. The crude peptide is now ready for purification, typically by reverse-phase HPLC.
Visualizing the Process: Workflows and Mechanisms
Diagrams illustrating the key chemical processes provide a clearer understanding of the Fmoc-SPPS methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 16. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. benchchem.com [benchchem.com]
Cathepsin B as a Trigger for Antibody-Drug Conjugate Payload Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. A critical component of ADC design is the linker, which tethers the cytotoxic payload to the monoclonal antibody. Among the various linker strategies, enzyme-cleavable linkers, particularly those susceptible to lysosomal proteases like cathepsin B, have gained prominence. This technical guide provides a comprehensive overview of the role of cathepsin B in triggering ADC payload release. It delves into the molecular mechanisms, linker chemistries, and the broader enzymatic landscape within the lysosome that contributes to this process. Detailed experimental protocols for assessing cathepsin B-mediated cleavage and quantitative data on the efficacy of various linkers are presented to equip researchers with the necessary knowledge for the rational design and evaluation of next-generation ADCs.
Introduction to Cathepsin B-Mediated ADC Activation
The therapeutic efficacy of an ADC is contingent upon the selective release of its cytotoxic payload within the target cancer cell. This is often achieved through linkers that are stable in systemic circulation but are readily cleaved in the tumor microenvironment or, more commonly, within the intracellular compartments of cancer cells.[1][2] Lysosomes, with their acidic pH and high concentration of proteases, provide an ideal environment for controlled drug release.[3]
Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in various tumor types, making it an attractive target for designing conditionally cleavable linkers.[4][5] The archetypal cathepsin B-sensitive linker is based on the dipeptide sequence valine-citrulline (Val-Cit).[][7] This linker, often coupled with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), ensures efficient and traceless release of the payload upon cleavage.[][8]
While initially conceived as a specific trigger, research has revealed a more complex reality where other lysosomal cysteine cathepsins, such as cathepsin K, L, and S, can also process Val-Cit linkers, sometimes with varying degrees of efficiency.[1] This redundancy in enzymatic cleavage can be advantageous, as it reduces the likelihood of resistance due to the downregulation of a single protease.[1]
This guide will explore the intricacies of cathepsin B-mediated payload release, from the fundamental biochemical reactions to the practical aspects of experimental validation.
The Molecular Mechanism of Payload Release
The process of payload release from a cathepsin B-cleavable ADC is a multi-step cascade that begins with the binding of the ADC to its target antigen on the cancer cell surface and culminates in the liberation of the active drug in the cytoplasm.
ADC Internalization and Trafficking to the Lysosome
Upon binding to its cognate antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2][9] The ADC is then trafficked through the endosomal pathway, eventually reaching the late endosome, which fuses with the lysosome.[2] The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a host of hydrolytic enzymes, including cathepsins, facilitate the degradation of the antibody and the cleavage of the linker.[3]
Enzymatic Cleavage of the Linker
Within the lysosome, cathepsin B recognizes and cleaves the peptide bond C-terminal to the citrulline residue in the Val-Cit linker.[][8] This initial cleavage event triggers a cascade that leads to the release of the free drug.
Following the enzymatic cleavage of the Val-Cit dipeptide, the exposed amino group of the PABC spacer initiates a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified payload, carbon dioxide, and an aza-quinone methide byproduct.[8]
Quantitative Analysis of Linker Cleavage and ADC Potency
The efficiency of payload release and the resulting cytotoxicity are critical parameters in ADC development. Various studies have quantified the cleavage of different linkers by cathepsin B and other proteases, as well as the in vitro potency of the resulting ADCs.
Table 1: In Vitro Cytotoxicity of ADCs with Cathepsin B-Cleavable Linkers
| ADC Target | Cell Line | Linker | Payload | IC50 | Reference |
| HER2 | SK-BR-3 | Val-Cit | MMAE | Double-digit pM | [8] |
| HER2 | JIMT-1 | Val-Cit | MMAE | - | [8] |
| HER2 | RT112 | Val-Cit | MMAE | - | [8] |
| HER2 | MDA-MB-468 (low HER2) | Val-Cit | MMAE | No impact on viability | [8] |
| HER2 | BT-474M1 (Cathepsin B knockout) | Val-Cit (S) | PBD | Mild shift in IC50 | [1] |
| HER2 | KPL-4 (Cathepsin B knockout) | Val-Cit (S) | PBD | No effect on IC50 | [1] |
Table 2: Relative Efficiency of Linker Cleavage by Different Cysteine Cathepsins
| Linker | Protease | Relative Cleavage Efficiency | Reference |
| Val-Cit (S) | Cathepsin B | High | [1] |
| Val-Cit (S) | Cathepsin S | High | [1] |
| Val-Cit (S) | Cathepsin K | Less Efficient | [1] |
| Val-Cit (S) | Cathepsin L | Less Efficient | [1] |
| GGFG | Cathepsin L | High | [3] |
| GGFG | Cathepsin B | Minimal | [3] |
| cBuCit | Cathepsin B | High Specificity (90% reduction with inhibitor) | [4] |
| Val-Cit | Cathepsin B | Lower Specificity (50% reduction with inhibitor) | [4] |
Experimental Protocols
Accurate assessment of cathepsin B-mediated payload release is crucial for ADC characterization. The following sections provide detailed methodologies for key experiments.
In Vitro Cathepsin B Cleavage Assay (Fluorometric)
This assay measures the enzymatic activity of cathepsin B on a fluorogenic substrate, which can be adapted to assess the cleavage of ADC linkers.
Materials:
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[10]
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[10]
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or ADC with a fluorescently tagged payload
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.[10]
-
Reaction Setup: In a 96-well plate, add the activated cathepsin B solution.
-
Substrate Addition: Add the fluorogenic substrate or the ADC to be tested to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes).[11]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[10]
-
Data Analysis: Calculate the rate of substrate cleavage from the increase in fluorescence over time.
LC-MS/MS-Based Payload Release Assay
This method provides a quantitative measurement of the released payload from an ADC in the presence of purified enzymes or cell lysates.
Materials:
-
ADC of interest
-
Purified recombinant cathepsin B or human liver lysosomal extract[1]
-
Reaction Buffer (e.g., 10 mM MES, 0.04 mM DTT, pH 6.0)[1]
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Reaction Setup: Incubate the ADC with purified cathepsin B or lysosomal extract in the reaction buffer at 37°C for a specified time.[1]
-
Sample Preparation: Stop the reaction (e.g., by adding a quenching solution) and process the sample to precipitate proteins and extract the payload.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system to separate and quantify the released payload.
-
Data Analysis: Determine the concentration of the released payload by comparing its peak area to a standard curve of the pure payload.
The Broader Role of Lysosomal Proteases
While cathepsin B is a key player, it is not the sole determinant of payload release from so-called "cathepsin B-cleavable" ADCs. Studies have shown that in cells where cathepsin B has been knocked out, the efficacy of ADCs with Val-Cit-MMAE is not significantly affected.[1] This suggests that other lysosomal cysteine cathepsins, such as cathepsin L and S, can compensate for the absence of cathepsin B.[1]
Furthermore, for some payloads like MMAE, complete cleavage of the linker may not be an absolute requirement for cytotoxicity. The catabolite Cys-VC-MMAE, which can be generated through lysosomal degradation of the antibody, has been shown to retain cytotoxic activity.[1] However, for other payloads, such as pyrrolobenzodiazepine (PBD) dimers, precise and complete cleavage of the linker is essential for their DNA-alkylating activity.[1]
Conclusion and Future Directions
Cathepsin B remains a highly relevant and effective trigger for ADC payload release, largely due to its overexpression in tumors and its ability to efficiently cleave specific peptide linkers. The Val-Cit-PABC linker system has proven to be robust and is utilized in several clinically approved ADCs.[4][7]
However, the field is evolving, with ongoing research focused on developing novel linkers with enhanced specificity and controlled release kinetics.[8] Understanding the interplay of different lysosomal proteases in payload release is crucial for designing next-generation ADCs with improved therapeutic indices. Future efforts will likely focus on:
-
Linker Optimization: Designing linkers with tailored cleavage profiles for specific proteases to enhance tumor selectivity.
-
Payload-Linker Compatibility: Matching the linker chemistry to the specific activation requirements of the payload.
-
Overcoming Resistance: Developing strategies to counteract potential resistance mechanisms related to altered lysosomal function or protease expression.
By leveraging a deep understanding of the biochemical and cellular mechanisms governing payload release, researchers can continue to innovate and refine ADC technology, ultimately leading to more effective and safer cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful and targeted therapeutic modality, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within tumor cells.[2][3][4][5] This design allows for the targeted delivery of the payload, minimizing off-target toxicity and enhancing the therapeutic window.[1][6]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It details their classification, mechanisms of action, and the experimental protocols essential for their evaluation. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this critical ADC component.
The General Structure and Mechanism of Action of an Antibody-Drug Conjugate
An ADC consists of three primary components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that joins them.[2] The mechanism of action for a typical internalizing ADC with a cleavable linker involves several key steps. Initially, the ADC circulates in the bloodstream and binds to its target antigen on the cancer cell surface.[2] Following binding, the ADC-antigen complex is internalized, often via endocytosis.[2][7] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.[8][9] Within the acidic and enzyme-rich environment of the lysosome, the cleavable linker is broken, releasing the active cytotoxic payload to induce cell death.[8][9][10]
Types of Cleavable Linkers
Cleavable linkers can be broadly categorized into two main classes based on their mechanism of cleavage: chemically cleavable and enzymatically cleavable linkers.[11][12]
Chemically Cleavable Linkers
These linkers are designed to be labile under specific chemical conditions found within the tumor microenvironment or inside tumor cells.[8][13]
pH-sensitive linkers, most notably those containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[9][14] This pH differential allows for the targeted release of the payload following internalization of the ADC.[14] While historically significant, with gemtuzumab ozogamicin (B1678132) (Mylotarg®) being a prime example, hydrazone linkers have shown a tendency for gradual hydrolysis in circulation, which can lead to off-target toxicity.[9][11][]
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. adcreview.com [adcreview.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
Methodological & Application
Application Note: Synthesis of Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This application note provides a detailed protocol for the synthesis of the Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP linker, a cathepsin B-cleavable linker designed for the controlled release of therapeutic payloads within the lysosomal compartment of target cancer cells.
The Valine-Citrulline (Val-Cit) dipeptide sequence is specifically designed for cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, spontaneously releases the conjugated drug in its active form. The tri-glycine (Gly-Gly-Gly) component enhances hydrophilicity and can improve the pharmacokinetic properties of the resulting ADC. The p-nitrophenyl (PNP) carbonate group provides a reactive handle for efficient conjugation to amine-containing payloads. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in peptide synthesis, allowing for further elongation of the peptide chain if desired.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis of Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP. Please note that yields are representative and may vary depending on specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit-OH, p-aminobenzyl alcohol (PAB-OH) | Fmoc-Val-Cit-PAB-OH | >95 | >95 |
| 2. Fmoc-Val-Cit-PAB-PNP Synthesis | Fmoc-Val-Cit-PAB-OH, p-nitrophenyl chloroformate | Fmoc-Val-Cit-PAB-PNP | ~80-90 | >95 |
| 3. Fmoc Deprotection | Fmoc-Val-Cit-PAB-PNP, Piperidine (B6355638)/DMF | H-Val-Cit-PAB-PNP | Quantitative | - |
| 4. Gly-Gly-Gly Coupling | H-Val-Cit-PAB-PNP, Fmoc-Gly-Gly-Gly-OH | Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP | ~85-95 | >95 |
Experimental Protocols
Materials and Reagents
-
Fmoc-Val-Cit-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or similar peptide coupling agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
p-nitrophenyl chloroformate
-
Pyridine (B92270), anhydrous
-
Piperidine
-
Fmoc-Gly-Gly-Gly-OH
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Val-Cit-OH (1.0 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.
-
Add a peptide coupling agent such as BOP (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain pure Fmoc-Val-Cit-PAB-OH.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-PNP
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PAB-PNP.
-
Confirm the structure and purity of the product by mass spectrometry and NMR.
Protocol 3: Synthesis of Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-PNP (1.0 equivalent) in a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the solution under reduced pressure to remove the solvent and excess piperidine. Co-evaporate with toluene (B28343) to remove residual piperidine, yielding H-Val-Cit-PAB-PNP.
-
-
Gly-Gly-Gly Coupling:
-
In a separate flask, dissolve Fmoc-Gly-Gly-Gly-OH (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the pre-activated Fmoc-Gly-Gly-Gly-OH solution to the flask containing the deprotected H-Val-Cit-PAB-PNP.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity, purity, and integrity.
-
Visualizations
Caption: Synthetic workflow for Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP.
Caption: Mechanism of ADC internalization and payload release.
Application Notes and Protocols for Payload Conjugation using Fmac-Gly3-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of a payload to a targeting moiety, such as a monoclonal antibody, utilizing the enzymatically cleavable linker, Fmoc-Gly3-Val-Cit-PAB-PNP. This linker system is designed for the targeted delivery of cytotoxic agents, offering high stability in circulation and specific release of the payload within the lysosomal compartment of target cells.
The this compound linker incorporates a valine-citrulline (Val-Cit) dipeptide sequence, which is a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][2][]. Upon internalization of the antibody-drug conjugate (ADC), cathepsin B cleaves the linker, initiating a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the active payload[2][4]. The p-nitrophenyl (PNP) ester serves as a reactive group for the initial conjugation of an amine-containing payload.
Experimental Workflow
The overall process for the synthesis of an antibody-drug conjugate using the this compound linker involves a multi-step procedure, beginning with the deprotection of the linker, followed by payload attachment, and culminating in the conjugation to the antibody.
Protocols
Synthesis of the Linker-Payload Conjugate
This section outlines the procedure for the initial conjugation of the payload to the this compound linker.
Protocol 1: Fmoc Deprotection of the Linker
-
Dissolution: Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).
-
Deprotection: Add a 20% solution of piperidine (B6355638) in DMF to the linker solution. A typical molar excess of piperidine is 20 equivalents.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the completion of the deprotection by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DMF and excess piperidine. The resulting crude H2N-Gly3-Val-Cit-PAB-PNP can be used directly in the next step.
Protocol 2: Payload Attachment
-
Reagent Preparation: Dissolve the deprotected linker (H2N-Gly3-Val-Cit-PAB-PNP) and the amine-containing payload (1.0-1.2 equivalents) in anhydrous DMF. The addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) (2-3 equivalents) may be beneficial.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the payload's amine group.
-
Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Purification: Purify the crude linker-payload conjugate by reversed-phase HPLC (RP-HPLC)[5]. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Lyophilization: Lyophilize the purified fractions to obtain the final linker-payload conjugate as a solid.
Synthesis of the Antibody-Drug Conjugate
This section details the conjugation of the purified linker-payload to the monoclonal antibody.
Protocol 3: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer such as phosphate-buffered saline (PBS) at pH 7.4-8.0. This can be achieved using a desalting column or tangential flow filtration.
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically 5-10 mg/mL.
Protocol 4: Conjugation Reaction
-
Reagent Preparation: Dissolve the purified linker-payload in a minimal amount of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Linker-Payload: Add the linker-payload solution to the prepared antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 4°C and room temperature, for 1 to 4 hours with gentle mixing. Protect the reaction from light if the payload is light-sensitive.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that scavenges the unreacted linker-payload, such as an excess of N-acetylcysteine.
Protocol 5: Purification of the ADC
-
Method Selection: Purify the crude ADC to remove unconjugated linker-payload and any aggregates. Size-exclusion chromatography (SEC) is commonly used for this purpose[6]. Hydrophobic interaction chromatography (HIC) can also be employed for both purification and characterization[6].
-
Buffer Exchange: During purification, exchange the ADC into a suitable formulation buffer for storage.
-
Sterile Filtration: Sterile filter the final purified ADC solution through a 0.22 µm filter.
ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
Protocol 6: DAR Determination by UV-Vis Spectroscopy
-
Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.
-
Calculation: Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the payload to the antibody.
Protocol 7: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Chromatography: Analyze the purified ADC on a HIC column. The hydrophobicity of the ADC increases with the number of conjugated payload molecules.
-
Data Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and different drug-loaded species (DAR=2, 4, etc.). The average DAR can be calculated from the relative peak areas[7].
Protocol 8: DAR Determination by Mass Spectrometry (MS)
-
Analysis: Analyze the intact or reduced (light and heavy chains) ADC by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different ADC species. The number of conjugated payloads can be determined from the mass difference between the ADC species and the unconjugated antibody.
| Characterization Method | Principle | Information Obtained | Reference |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the payload based on their extinction coefficients. | Average DAR. | [7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. | Average DAR and distribution of drug-loaded species. | [8] |
| Mass Spectrometry (MS) | Provides direct mass measurement of the different ADC species. | Precise DAR and distribution of drug-loaded species. | [9] |
In Vitro Cytotoxicity Assay
Protocol 9: Cell Viability Assay
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density.
-
ADC Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free payload as controls.
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for the ADC and the free payload.
| Parameter | Typical Value/Range | Notes |
| Linker-Payload Molar Excess | 5 - 10 fold | This should be optimized to achieve the desired DAR. |
| Conjugation Reaction Time | 1 - 4 hours | Monitor the reaction to determine the optimal time. |
| Conjugation Temperature | 4°C - Room Temperature | Lower temperatures may be preferred to maintain antibody integrity. |
| Achievable Average DAR | 2 - 4 | Higher DARs can lead to aggregation and poor pharmacokinetics. |
| ADC Purity (post-purification) | >95% | As determined by SEC or HIC. |
Mechanism of Payload Release
The targeted delivery and release of the payload are predicated on the specific enzymatic cleavage of the Val-Cit linker within the lysosome.
Upon binding to its target antigen on the cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome facilitate the cleavage of the amide bond between citrulline and the PAB spacer[1][4]. This cleavage event triggers a rapid, spontaneous 1,6-elimination reaction of the PAB spacer, which in turn releases the unmodified, active payload into the cytoplasm to exert its cytotoxic effect[4]. This targeted release mechanism enhances the therapeutic index of the cytotoxic agent by minimizing its exposure to healthy tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for Cathepsin B Cleavage Assay of an Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently upregulated in various cancer cells.[1][] This characteristic has been exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody via a linker that is specifically cleaved by cathepsin B.[1][][3] The valine-citrulline (Val-Cit) dipeptide is a commonly used linker in ADCs, designed for selective cleavage by cathepsin B within the lysosomal compartment of target tumor cells, leading to the release of the cytotoxic drug.[][3][4]
This document provides a detailed protocol for performing a cathepsin B cleavage assay to evaluate the enzymatic cleavage of an ADC's linker. The primary method described is a fluorometric assay, which offers high sensitivity and is suitable for quantitative analysis.[1] This assay is crucial for characterizing the stability and release kinetics of the payload from the ADC, which are critical parameters for ensuring its efficacy and safety.[][5]
Principle of the Assay
The cathepsin B cleavage assay is typically based on the use of a fluorogenic substrate. In the context of an ADC, a model substrate containing the linker sequence (e.g., Val-Cit) is flanked by a fluorophore and a quencher. In the intact state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of the linker by cathepsin B, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.[1] This increase in fluorescence is directly proportional to the enzymatic activity and the susceptibility of the linker to cleavage.[1] Alternatively, direct analysis of the ADC cleavage and payload release can be performed using methods like HPLC-MS/MS.[][6]
Experimental Workflow
The general workflow for a cathepsin B cleavage assay involves the preparation of reagents, incubation of the enzyme with the ADC or a model substrate, and subsequent measurement of the cleavage product.
Caption: Generalized workflow for a cathepsin B cleavage assay.
Detailed Experimental Protocol: Fluorometric Assay
This protocol describes the use of a fluorogenic substrate to assess the cleavage of a Val-Cit linker by recombinant human cathepsin B.
Materials and Reagents:
-
Recombinant Human Cathepsin B
-
ADC or a custom fluorogenic peptide substrate (e.g., Ac-Val-Cit-PABC-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, pH 5.0-6.0[1][7]
-
Activation Buffer (if required for the enzyme)
-
Cathepsin B inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant Cathepsin B in the appropriate buffer as per the manufacturer's instructions. A typical starting concentration is 10-50 nM.[1]
-
Prepare a stock solution of the ADC or fluorogenic substrate in a suitable solvent like DMSO. Further dilute to the desired final concentration (e.g., 10-50 µM) in Assay Buffer.[1]
-
Prepare a stock solution of the cathepsin B inhibitor.
-
-
Assay Setup (per well of a 96-well plate):
-
Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of ADC/substrate solution.[1]
-
Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of ADC/substrate solution.[1]
-
Blank (Substrate Only) Wells: 50 µL of Assay Buffer + 50 µL of ADC/substrate solution.[1]
-
Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[1]
-
-
Incubation:
-
Fluorescence Measurement:
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.
-
Plot the fluorescence intensity against time for the sample wells to determine the initial reaction velocity.
-
Compare the fluorescence of the sample wells to the negative control wells to confirm that the cleavage is enzyme-specific.
Data Presentation
Quantitative data from the cathepsin B cleavage assay should be summarized for clear comparison.
Table 1: Kinetic Parameters of Linker Cleavage by Cathepsin B
| ADC/Substrate | Enzyme Concentration (nM) | Substrate Concentration (µM) | Incubation Time (min) | Cleavage Rate (RFU/min) |
| ADC-Val-Cit-Payload | 20 | 10 | 60 | 150.5 ± 10.2 |
| Control Substrate | 20 | 10 | 60 | 250.1 ± 15.8 |
| ADC + Inhibitor | 20 | 10 | 60 | 5.2 ± 1.5 |
RFU: Relative Fluorescence Units. Data are representative and should be determined experimentally.
ADC Internalization and Payload Release Pathway
The cleavage of the linker by cathepsin B is a critical step in the intracellular processing of many ADCs. The following diagram illustrates the proposed pathway from ADC binding to payload release.
Caption: Proposed pathway of ADC internalization and payload release.
Troubleshooting
Table 2: Common Issues and Solutions in Cathepsin B Cleavage Assays
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot and confirm activity with a known positive control substrate.[1] |
| Incorrect buffer pH | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0).[1] Verify the pH of the assay buffer. | |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient product formation.[1] | |
| High Background | Substrate instability/degradation | Prepare substrate solutions fresh and protect them from light.[1] |
| Contaminated reagents | Use high-purity reagents and sterile techniques. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well.[1] |
| Inconsistent temperature | Ensure the microplate is incubated at a constant and uniform temperature.[1] |
Concluding Remarks
The cathepsin B cleavage assay is an indispensable tool in the preclinical development of ADCs.[1] The protocol provided here offers a robust framework for assessing the susceptibility of ADC linkers to enzymatic cleavage. It is important to note that while the Val-Cit linker was designed for cathepsin B cleavage, other lysosomal proteases may also contribute to payload release.[6][9] Therefore, a comprehensive evaluation of linker stability and cleavage specificity is essential for the successful development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pyxisoncology.com [pyxisoncology.com]
- 8. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]
- 9. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Fmoc Deprotection in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of peptides for research, therapeutic, and diagnostic applications. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely adopted method for SPPS due to its mild reaction conditions. A critical and repeated step in this methodology is the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, a process known as Fmoc deprotection. This reaction exposes a free amine, allowing for the coupling of the next amino acid in the sequence.[1][2] This document provides a detailed, step-by-step guide to the Fmoc deprotection process, including the underlying mechanism, quantitative data for common deprotection reagents, a comprehensive experimental protocol, and a visual workflow diagram.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed elimination reaction.[3][4] The process occurs in two main steps:
-
Proton Abstraction: A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][5]
-
β-Elimination: This initial deprotonation is followed by a β-elimination reaction, which cleaves the carbamate (B1207046) bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][5]
-
Adduct Formation: The liberated dibenzofulvene is then trapped by the secondary amine base to form a stable adduct, preventing it from reacting with the newly deprotected amine of the peptide chain.[1][4]
This specific and efficient reaction allows for the selective deprotection of the α-amino group while side-chain protecting groups remain intact, a key principle of orthogonal protection strategies in SPPS.[2][3]
Quantitative Data for Fmoc Deprotection Reagents
The choice of deprotection reagent and the reaction conditions are critical for achieving high-yield and high-purity peptides. While piperidine is the most common reagent, other bases are also used, each with its own advantages and disadvantages. The following table summarizes quantitative data for common Fmoc deprotection reagents.
| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Key Considerations |
| Piperidine | 20-50% | 2 x (2-10 minutes) | The most widely used and effective reagent.[3][6] A two-step deprotection is often recommended for efficiency.[6] |
| 4-Methylpiperidine (4MP) | 20% | Similar to piperidine | Considered a less toxic alternative to piperidine with comparable efficiency.[1][7] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol (B145695) | Can be less efficient at shorter reaction times compared to piperidine and 4MP.[1][8] | Used in lower concentrations due to solubility; may require ethanol as a co-solvent.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | Faster than piperidine | A stronger, non-nucleophilic base.[6][9] Often used with a scavenger like piperidine to trap the dibenzofulvene byproduct.[6][9] May increase the risk of side reactions like aspartimide formation.[6][9] |
Experimental Protocol for Fmoc Deprotection
This protocol outlines a standard procedure for Fmoc deprotection in manual SPPS. The volumes and times may need to be optimized depending on the scale of the synthesis, the specific peptide sequence, and the resin used.
Materials and Reagents:
-
Fmoc-protected peptide-resin in a reaction vessel
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)
-
Nitrogen gas for agitation (optional)
Procedure:
-
Resin Swelling and Washing:
-
Ensure the peptide-resin is adequately swelled in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.[10]
-
-
First Deprotection Step:
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (e.g., 5 mL for a 0.1 mmol scale synthesis).[10][11]
-
Agitate the mixture for 3-5 minutes at room temperature.[4][12] Agitation can be achieved by gentle shaking, bubbling with nitrogen, or using a mechanical shaker.[10]
-
-
Draining:
-
Drain the deprotection solution from the reaction vessel.
-
-
Second Deprotection Step:
-
Washing:
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of the resin beads.[6] A positive result (typically a blue color) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.
-
Visualizing the Fmoc Deprotection Workflow
The following diagram illustrates the logical flow of the Fmoc deprotection protocol.
Caption: Standard workflow for Fmoc deprotection in SPPS.
Monitoring Fmoc Deprotection
The progress of the Fmoc deprotection reaction can be monitored in real-time by UV spectroscopy.[6] The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance around 301 nm.[5] By monitoring the increase in absorbance at this wavelength, the completion of the reaction can be accurately determined. This quantitative monitoring is particularly useful in automated peptide synthesizers.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the Kaiser test is negative or shows a weak positive result, the deprotection may be incomplete. This can be due to peptide aggregation or difficult sequences.[13] In such cases, extending the deprotection time or using a stronger base like DBU might be necessary.[9][13]
-
Side Reactions: The most common side reaction associated with Fmoc deprotection is the formation of aspartimide, especially at aspartic acid residues.[13] This can be minimized by adding 0.1 M HOBt to the deprotection solution.[13]
-
Reagent Purity: The purity of the DMF and piperidine is crucial. Old or degraded DMF can contain amines that can cause premature Fmoc deprotection. Piperidine should be of high quality to ensure efficient deprotection.
By following this detailed guide, researchers, scientists, and drug development professionals can effectively perform and troubleshoot the critical step of Fmoc deprotection in solid-phase peptide synthesis, leading to the successful and high-purity production of desired peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Experimental Validation of p-Aminobenzyl (PAB) Spacer Self-Immolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of antibody-drug conjugates (ADCs), enabling the conditional release of potent cytotoxic payloads within target cells. Its function is predicated on a self-immolative mechanism, a cascade of intramolecular electronic rearrangements that is triggered by a specific event, typically enzymatic cleavage of a linked promoiety.[1] This controlled release is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity. Validating the efficiency and kinetics of this self-immolation process is a mandatory step in the development of ADCs.[1]
The self-immolation of the PAB spacer is initiated following the cleavage of a trigger group, such as a valine-citrulline (Val-Cit) dipeptide by lysosomal enzymes like cathepsin B.[2] This cleavage unmasks an aniline (B41778) nitrogen, which initiates a 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer and the release of the unmodified payload.[1] The kinetics of this release are critical to the overall performance of the ADC.
Experimental Workflow for PAB Spacer Validation
A robust experimental workflow is essential to confirm the self-immolative mechanism and quantify the payload release kinetics. The following diagram outlines a typical workflow for validating PAB spacer functionality.
Caption: A typical experimental workflow for validating the PAB spacer mechanism.
Signaling Pathway of PAB Spacer Self-Immolation
The self-immolative cascade of the PAB spacer is a well-defined process. The following diagram illustrates the key steps involved in the release of the payload.
Caption: The self-immolative mechanism of the PAB spacer.
Data Presentation
Quantitative analysis of payload release is crucial for comparing different linker technologies and optimizing ADC design. The data should be presented in a clear and structured format.
Table 1: Comparative Cleavage Kinetics of Self-Immolative Spacers
| Linker Type | Trigger | Payload | Half-life (t½) of Release | Experimental Conditions |
| PAB Spacer | Cathepsin B | Doxorubicin | ~6 minutes | In vitro enzymatic assay[1] |
| PAB-Cyclization | Penicillin G Amidase | Doxorubicin | ~20 minutes | In vitro enzymatic assay |
| Hydrazone | Acidic pH (5.0) | Doxorubicin | ~8 hours | In vitro acidic buffer |
| Disulfide | Glutathione (10 mM) | Camptothecin | ~2 hours | In vitro reducing environment |
Note: Direct comparative studies under identical conditions are limited. The data presented are illustrative and sourced from various studies.
Experimental Protocols
Detailed methodologies are required to ensure the reproducibility and accuracy of the validation experiments.
Protocol 1: In Vitro Enzymatic Cleavage Assay
This protocol describes the procedure for assessing the enzymatic cleavage of the PAB spacer trigger and the subsequent release of the payload.
Materials:
-
ADC construct with PAB spacer
-
Human Cathepsin B, recombinant
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
Thermomixer or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO or PBS).
-
Activate Cathepsin B by pre-incubating it in Assay Buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, combine the ADC construct (final concentration 10 µM) with the activated Cathepsin B (final concentration 1 µM) in a total volume of 100 µL of Assay Buffer.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 90 µL of ice-cold Quenching Solution.
-
Vortex the quenched sample and centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Prepare a control sample without Cathepsin B to assess the stability of the ADC in the assay buffer.
Protocol 2: Mass Spectrometry Analysis of Cleavage Products
This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the products of the enzymatic cleavage assay.
Materials and Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Samples from Protocol 1
Procedure:
-
LC Separation:
-
Set the column temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the quenched sample from Protocol 1.
-
Apply a linear gradient to separate the intact ADC, cleaved intermediates, and the released payload. A typical gradient might be:
-
5-95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate for 3 minutes.
-
-
-
MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass range that includes the expected molecular weights of the intact ADC, the payload, and linker byproducts.
-
Use a data-dependent acquisition mode to obtain MS/MS fragmentation data for the species of interest.
-
-
Data Analysis:
-
Integrate the peak areas from the extracted ion chromatograms for the intact ADC and the released payload at each time point.
-
Calculate the percentage of payload release at each time point relative to the total amount of payload (in both intact and released forms).
-
Plot the percentage of released payload against time to determine the release kinetics and calculate the half-life (t½).
-
Analyze the MS/MS fragmentation data to confirm the structures of the observed species and verify the self-immolation mechanism.[1]
-
Conclusion
The p-aminobenzyloxycarbonyl (PAB) spacer is a well-established and reliable self-immolative linker for use in antibody-drug conjugates.[1] Its predictable 1,6-elimination mechanism provides an efficient means of intracellular drug release.[1] The experimental workflow and protocols detailed in this document provide a comprehensive framework for the validation of PAB spacer self-immolation, a critical step in the development of safe and effective ADC therapeutics. While alternative linkers may offer advantages in specific applications, the extensive validation and clinical success of the PAB spacer underscore its importance in targeted cancer therapy.[1]
References
Determining the Drug-to-Antibody Ratio (DAR): An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. This parameter profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and potential instability.[1][2]
Accurate and reproducible determination of the DAR is therefore essential throughout the ADC development and manufacturing process. This document provides detailed application notes and protocols for the three most prevalent analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Overview of Methodologies
A comparative summary of the primary methods for DAR determination is presented below. The choice of method often depends on the conjugation chemistry (e.g., cysteine vs. lysine-linked ADCs), the stage of development, and the level of detail required.[1][3] It is often recommended to use orthogonal methods to obtain a comprehensive characterization of the ADC.[1][4]
| Methodology | Principle | Information Provided | Throughput | Instrumentation |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. Drug conjugation increases the hydrophobicity of the antibody. | Average DAR, drug-load distribution (e.g., DAR0, DAR2, DAR4 species), and relative abundance of each species.[5][6] | Medium | HPLC or UHPLC system with a UV detector. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass-to-charge ratio, allowing for precise mass determination. | Average DAR, drug-load distribution, confirmation of conjugation sites, and identification of impurities.[7][] | Low to Medium | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug) to calculate their respective concentrations. | Average DAR only.[1] | High | UV-Vis spectrophotometer. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for each methodology and the logical relationship between DAR and the key properties of an ADC.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for characterizing the drug-load distribution and calculating the average DAR, particularly for cysteine-linked ADCs. The separation is based on the principle that the addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[5][6]
Materials and Reagents:
-
ADC Sample
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm)
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A. If necessary, filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Set the column temperature to 25°C.
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject 5-10 µL of the prepared ADC sample.
-
Run a linear gradient from high salt to low salt to elute the ADC species. A typical gradient is from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate method for DAR determination and can offer more detailed structural information than HIC. For cysteine-linked ADCs, analysis is often performed on the reduced antibody to separate the light and heavy chains.
Materials and Reagents:
-
ADC Sample
-
Reduction Buffer: 1 M Dithiothreitol (DTT)
-
Deglycosylation Enzyme (optional): PNGase F
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)
Protocol:
-
Sample Preparation (Reduction and Deglycosylation):
-
To approximately 50 µg of the ADC sample, add DTT to a final concentration of 10-35 mM.
-
(Optional) For deglycosylation, add PNGase F according to the manufacturer's instructions.
-
Incubate the sample at 37°C for 30 minutes to ensure complete reduction and/or deglycosylation.
-
Cool the sample to room temperature before injection.
-
-
LC-MS Method:
-
Set the column temperature to 80°C.
-
Equilibrate the column with the starting gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample.
-
Run a gradient of increasing organic solvent (Mobile Phase B) to elute the light and heavy chains and their drug-conjugated forms.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the acquired mass spectra to determine the masses of the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of the different species. For reduced ADCs, the following formula can be used: Average DAR = 2 × (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for determining the average DAR. It is based on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[1]
Materials and Reagents:
-
ADC Sample
-
Purified unconjugated antibody
-
Free drug-linker
-
A suitable, non-interfering buffer (e.g., PBS)
-
UV-Vis spectrophotometer with quartz cuvettes
Protocol:
-
Prerequisite: Determine Molar Extinction Coefficients (ε):
-
Accurately determine the molar extinction coefficients for the unconjugated antibody and the free drug-linker at two wavelengths: the absorbance maximum of the antibody (typically 280 nm) and the absorbance maximum of the drug.
-
-
Measurement:
-
Prepare a dilution of the ADC sample in the buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the ADC sample at both wavelengths (e.g., A280 and Aλ_drug).
-
-
Data Analysis:
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations, which are derived from the Beer-Lambert law (A = εbc, where b is the path length, typically 1 cm): A280 = εAb,280 × [Ab] + εDrug,280 × [Drug] Aλ_drug = εAb,λ_drug × [Ab] + εDrug,λ_drug × [Drug]
-
Solve for [Ab] (concentration of antibody) and [Drug] (concentration of drug).
-
Calculate the average DAR: Average DAR = [Drug] / [Ab]
-
Quantitative Data Summary
The following table presents a comparison of DAR values for three different batches of a cysteine-conjugated ADC, as determined by HIC and native SEC LC-MS. This illustrates the good correlation that can be achieved between these orthogonal methods.
| ADC Batch | HIC-UV Average DAR | Native SEC LC-MS Average DAR |
| Low Drug Load | 2.9 | 2.9 |
| Medium Drug Load | 3.6 | 3.6 |
| High Drug Load | 4.2 | 4.2 |
Data adapted from Waters Corporation Application Note 720005366EN.
Conclusion
The determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of antibody-drug conjugates. Hydrophobic interaction chromatography, liquid chromatography-mass spectrometry, and UV-Vis spectroscopy are powerful and complementary techniques for this purpose. The choice of methodology will depend on the specific requirements of the analysis, including the desired level of detail, sample throughput, and the nature of the ADC itself. For comprehensive characterization, the use of at least two orthogonal methods is highly recommended to ensure the accuracy and reliability of the determined DAR.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. repligen.com [repligen.com]
- 4. lcms.cz [lcms.cz]
- 5. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Gly3-Val-Cit-PAB-PNP in Targeted Chemotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly3-Val-Cit-PAB-PNP is a highly specialized and advanced linker molecule integral to the development of targeted chemotherapies, particularly in the field of Antibody-Drug Conjugates (ADCs). This linker system is meticulously designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb), which in turn targets specific antigens overexpressed on the surface of cancer cells. The sophisticated design of this linker ensures the stability of the ADC in systemic circulation, minimizing off-target toxicity, while enabling the specific and efficient release of the cytotoxic agent within the tumor microenvironment.
The core components of the this compound linker each serve a distinct and critical function. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the N-terminus, essential during the solid-phase synthesis of the peptide component. The Gly3 (triglycine) moiety acts as a hydrophilic spacer, which can enhance the solubility and reduce aggregation of the ADC. The Val-Cit (valine-citrulline) dipeptide sequence is the site of enzymatic cleavage. This particular sequence is recognized and cleaved by Cathepsin B, a lysosomal protease that is significantly upregulated in many tumor cells.[1] This targeted cleavage is a key feature for the selective release of the drug. The PAB (p-aminobenzylcarbamate) group functions as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the cytotoxic drug in its unmodified and fully active form.[1] Finally, the PNP (p-nitrophenyl) ester is an activated ester that serves as a reactive handle for the efficient conjugation of the linker to the cytotoxic payload, which typically bears a nucleophilic group such as an amine.
This document provides detailed application notes on the use of this compound in targeted chemotherapy research, along with comprehensive protocols for the synthesis, conjugation, and evaluation of the resulting ADCs.
Mechanism of Action in Targeted Drug Delivery
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.
-
Circulation and Targeting : The ADC circulates in the bloodstream where the linker remains stable, preventing premature release of the cytotoxic drug and minimizing systemic toxicity. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.
-
Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.
-
Enzymatic Cleavage : Within the acidic environment of the lysosome, Cathepsin B, a protease highly expressed in many tumor cells, recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release : The cleavage of the Val-Cit bond initiates the spontaneous 1,6-elimination of the PAB spacer. This "self-immolation" results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death : The released cytotoxic agent can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.
Data Presentation
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Rodent Plasma | Reference(s) |
| Peptide (Val-Cit) | Protease (Cathepsin B) | High | Lower (susceptible to carboxylesterase 1C) | [2][3] |
| Hydrazone | Acid Hydrolysis | Moderate | Moderate | [2] |
| Disulfide | Glutathione Reduction | Variable | Variable | [2] |
| β-glucuronide | β-glucuronidase | High | High | [2] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers (Representative Data)
| Peptide Linker Substrate | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency (%) | Reference(s) |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 | |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 | |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 | |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
While a detailed step-by-step synthesis for this specific linker is proprietary, a general solid-phase peptide synthesis (SPPS) approach is employed. The synthesis involves the sequential coupling of Fmoc-protected amino acids to a resin, followed by the attachment of the PAB spacer and activation with PNP. A representative synthesis for a similar linker, Fmoc-Val-Cit-PAB-MMAE, is outlined below, which can be adapted for the synthesis of this compound.
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Cit-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
p-aminobenzyl alcohol (PAB-OH)
-
Bis(p-nitrophenyl) carbonate (PNPC)
-
Solvents (DMF, DCM, etc.)
General Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-Gly-OH (3 times), Fmoc-Val-OH, and Fmoc-Cit-OH to the resin using a coupling agent and a base.
-
PAB Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.
-
PNP Activation: React the hydroxyl group of the PAB spacer with bis(p-nitrophenyl) carbonate to form the PNP-activated linker.
-
Cleavage from Resin: Cleave the linker from the resin using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Conjugation of this compound to a Cytotoxic Payload (e.g., MMAE)
This protocol describes the conjugation of the PNP-activated linker to a payload containing a primary or secondary amine, such as Monomethyl Auristatin E (MMAE).
Materials:
-
This compound
-
MMAE (or other amine-containing payload)
-
Anhydrous DMF
-
Dry pyridine
-
HOBt (1-Hydroxybenzotriazole)
Procedure:
-
Dissolve this compound (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF and dry pyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified product to obtain the linker-payload conjugate as a solid.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the ADC on cancer cell lines.[1][4]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Protocol 4: In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6]
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio. As a control, seed Ag- GFP-expressing cells alone.
-
ADC Treatment: Treat the co-cultures and the monoculture of Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[7] It can be determined using various methods, including UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[7]
UV/Vis Spectroscopy Method:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody and the free drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).
-
Measure ADC Absorbance: Measure the absorbance of the ADC sample at 280 nm and λmax.
-
Calculate DAR: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.
Hydrophobic Interaction Chromatography (HIC) Method:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Chromatography: Inject the sample onto an HIC column. The different drug-loaded species will separate based on their hydrophobicity.
-
Data Analysis: The peaks corresponding to different DAR species are integrated. The average DAR is calculated as the weighted average of the peak areas.
Protocol 6: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[8]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line (Ag+)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC and control articles to the respective groups via an appropriate route (e.g., intravenous).
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall health of the mice regularly.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the design of targeted chemotherapies. Its multi-component structure is engineered for optimal performance, ensuring stability in circulation and specific, efficient payload release within the target tumor cells. The detailed protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to synthesize, conjugate, and rigorously evaluate ADCs incorporating this advanced linker technology. By understanding and applying these methodologies, the scientific community can continue to advance the development of more effective and less toxic cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application of Cleavable Linkers in Preclinical Antibody-Drug Conjugate (ADC) Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells. This targeted approach aims to maximize efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell. This controlled release is crucial for the ADC's therapeutic window and overall success.[1][2][3]
This document provides detailed application notes on the various types of cleavable linkers used in preclinical ADC development, a summary of their performance characteristics, and comprehensive protocols for their evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells. The three main types of cleavable linkers are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[1][2]
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[1][4] The most common protease-sensitive linkers are based on dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[5][]
Mechanism of Action: Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome.[7] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the dipeptide linker by cathepsins, releasing the cytotoxic payload.[7][8] A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the release of the unmodified, active drug.[7][8]
pH-Sensitive Linkers
pH-sensitive linkers, also known as acid-labile linkers, are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[8][9][10] Hydrazone linkers are the most common type of pH-sensitive linker.[3][8][]
Mechanism of Action: Following internalization, the lower pH within the endosomal and lysosomal compartments triggers the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.[8][] This mechanism allows for drug release before potential degradation of the antibody within the lysosome.
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers utilize the significantly higher concentration of glutathione (B108866) (GSH) in the intracellular environment (1-10 mM) compared to the systemic circulation (~5 µM).[][] These linkers typically contain a disulfide bond.
Mechanism of Action: After the ADC is internalized, the high intracellular concentration of GSH reduces the disulfide bond in the linker, leading to its cleavage and the release of the payload.[][] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the bloodstream.
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker has a significant impact on the pharmacokinetic properties, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data for different cleavable linkers from preclinical studies.
Table 1: Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity (IC50)
| Linker Type | Linker Example | Typical DAR | Target Cell Line | IC50 (ng/mL) | Reference |
| Protease-Sensitive | Val-Cit | 2-8 | N87, BT474 | 13 - 43 | [14] |
| Protease-Sensitive | Val-Ala | 2-8 | A431 | ~50 | [15] |
| pH-Sensitive | Hydrazone | 2-4 | L2987 | >1000 | [16] |
| Glutathione-Sensitive | SPDB-DM4 | 3-4 | COLO 205 | ~10 | [16] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| Linker Type | Linker Example | Xenograft Model | TGI (%) | Reference |
| Protease-Sensitive | Val-Cit | SKOV3 | ~80-100 | [7] |
| Protease-Sensitive | Val-Ala | A431 | ~90 | [15] |
| pH-Sensitive | Hydrazone | L2987 | ~50-70 | [16] |
| Glutathione-Sensitive | SPDB-DM4 | KB | ~90 | [16] |
Table 3: Pharmacokinetic (PK) Parameters
| Linker Type | Linker Example | Species | Half-life (t1/2, days) | Reference |
| Protease-Sensitive | Val-Cit | Human | ~230 | [16] |
| Protease-Sensitive | Phe-Lys | Human | ~80 | [16] |
| pH-Sensitive | Hydrazone | Human | ~2.6 | [16] |
| Glutathione-Sensitive | SPP-DM1 | Mouse | ~3-4 | [17] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different cleavable linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
ADC constructs
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography columns or magnetic beads
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[1]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[1]
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 3: Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Activate cathepsin B according to the manufacturer's instructions.
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Initiate the reaction by adding activated cathepsin B to the reaction mixture.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of payload release.
Protocol 4: In Vitro Bystander Effect Assay
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Fluorescently labeled Ag- cells (e.g., GFP-expressing)
-
Co-culture medium
-
96-well plates
-
ADC constructs
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-120 hours.
-
Analyze the viability of the Ag- cell population by flow cytometry or high-content imaging, gating on the fluorescently labeled cells.
-
Compare the viability of Ag- cells in the co-culture to that of Ag- cells cultured alone and treated with the same ADC concentrations to determine the extent of the bystander effect.[18][]
Protocol 5: In Vivo Efficacy Study in Xenograft Models
This protocol describes a general method for evaluating the in vivo efficacy of an ADC in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
Administer the ADC and vehicle control, typically via intravenous (IV) injection.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis.
Conclusion
The selection and preclinical evaluation of cleavable linkers are critical steps in the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of the different linker chemistries, their mechanisms of action, and the appropriate experimental protocols for their characterization is essential for advancing promising ADC candidates to the clinic. The data and protocols provided in this document serve as a comprehensive resource for researchers in the field of ADC development.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. njbio.com [njbio.com]
- 4. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [new.biosyn.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. biosynth.com [biosynth.com]
- 10. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Bioconjugation Techniques: Attaching Linkers to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibodies, with their high specificity for target antigens, are ideal vehicles for this purpose. Bioconjugation, the process of chemically linking two or more molecules, is the essential technology that enables the attachment of payloads—such as small molecule drugs, toxins, or imaging agents—to antibodies via specialized chemical linkers. The resulting antibody-drug conjugates (ADCs) combine the targeting precision of monoclonal antibodies with the therapeutic potency of the conjugated payload.
The choice of bioconjugation strategy is critical as it directly impacts the homogeneity, stability, and ultimately, the efficacy and safety of the final conjugate. This document provides a detailed overview of common bioconjugation techniques for attaching linkers to antibodies, including quantitative comparisons, detailed experimental protocols, and visual workflows to guide researchers in this crucial aspect of drug development.
Data Presentation: Comparison of Bioconjugation Techniques
The selection of a bioconjugation method depends on several factors, including the nature of the antibody, the linker-payload, and the desired characteristics of the final conjugate. The following table summarizes key quantitative parameters for common bioconjugation techniques. It is important to note that these values can vary depending on the specific reactants and reaction conditions.
| Conjugation Method | Target Residue | Typical Drug-to-Antibody Ratio (DAR) | Homogeneity | Conjugation Efficiency (%) | Typical Reaction Time | Required Excess of Linker | Stability of Bond |
| Cysteine-Maleimide | Cysteine | 0–8 | Heterogeneous | 85–95%[1] | 1–4 hours | 5–20 fold | Moderate (susceptible to retro-Michael addition)[2] |
| Lysine-NHS Ester | Lysine (B10760008) | 0–8 | Highly Heterogeneous | 70-90% | 1–2 hours | 5–15 fold | High (stable amide bond)[] |
| THIOMAB™ | Engineered Cysteine | ~2 or ~4 | Homogeneous | >90%[4] | 1–3 hours | 2–5 fold | High (stable thioether bond) |
| Sortase-Mediated | C-terminal LPXTG tag | 1–4 | Highly Homogeneous | >90%[5] | 2–16 hours | 5–20 fold | High (stable peptide bond) |
| Click Chemistry (SPAAC) | Azide/Alkyne | 1–4 | Highly Homogeneous | >95% | 1–12 hours | 2–10 fold | High (stable triazole ring) |
Experimental Protocols and Workflows
Detailed methodologies for key bioconjugation techniques are provided below, accompanied by visual representations of the experimental workflows.
Cysteine-Maleimide Conjugation
This method involves the reaction of a maleimide-functionalized linker with the thiol groups of cysteine residues on the antibody. Typically, the interchain disulfide bonds of the antibody are first reduced to generate free thiols.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to a final concentration of 1-5 mM.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF).
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the linker-payload solution to the reduced antibody solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purify the antibody conjugate to remove unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC.
-
Lysine-NHS Ester Conjugation
This technique targets the primary amines of lysine residues on the antibody surface using an N-hydroxysuccinimide (NHS) ester-functionalized linker.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer with a pH of 7.5-8.5 (e.g., borate (B1201080) or bicarbonate buffer) to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the NHS ester-functionalized linker-payload in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the linker-payload solution to the antibody solution at a 5- to 15-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Purify the antibody conjugate using SEC or HIC to remove unreacted linker-payload and byproducts.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy (if the payload has a distinct absorbance), HIC-HPLC, or mass spectrometry.
-
Analyze the purity and aggregation of the conjugate by SEC.
-
Site-Specific Conjugation: Sortase-Mediated Ligation
This enzymatic method provides a high degree of control over the conjugation site and stoichiometry, resulting in a homogeneous product. It requires an antibody engineered with a C-terminal LPXTG recognition motif and a payload functionalized with an N-terminal oligo-glycine sequence.
-
Reactant Preparation:
-
Purify the engineered antibody containing the C-terminal LPXTG motif.
-
Synthesize or procure the linker-payload with an N-terminal oligo-glycine (typically GGG) sequence.
-
Express and purify the Sortase A enzyme.
-
-
Enzymatic Ligation Reaction:
-
Combine the LPXTG-tagged antibody, the oligo-glycine linker-payload (5- to 20-fold molar excess), and Sortase A in a reaction buffer (e.g., Tris buffer with CaCl2).
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 2-16 hours with gentle agitation.
-
-
Purification:
-
Purify the antibody conjugate to remove the Sortase A enzyme (often His-tagged for easy removal by affinity chromatography), unreacted payload, and cleaved C-terminal tag.
-
Further purification by SEC may be necessary to remove any aggregates.
-
-
Characterization:
-
Confirm the successful conjugation and determine the DAR (which should be a discrete integer) by mass spectrometry.
-
Assess the purity and homogeneity of the conjugate by SDS-PAGE and SEC.
-
Conclusion
The field of bioconjugation is continuously evolving, with novel techniques emerging to address the challenges of creating highly stable, homogeneous, and effective antibody-drug conjugates. The choice of conjugation strategy has profound implications for the therapeutic index of an ADC. While traditional methods like cysteine and lysine conjugation are well-established, site-specific techniques offer greater control over the final product's characteristics. The protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers navigating the complexities of antibody bioconjugation, ultimately contributing to the development of the next generation of targeted therapeutics.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. ThioMAb Drug Conjugates: Optimizing the Re-Oxidation Reaction for Conjugation | AIChE [proceedings.aiche.org]
- 5. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Hydrophobic Aggregation of Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the hydrophobic aggregation of Antibody-Drug Conjugates (ADCs) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobic aggregation in ADCs?
A1: Hydrophobic aggregation of ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody after conjugation with a cytotoxic payload.[1][2] Key contributing factors include:
-
Payload Hydrophobicity: Many cytotoxic payloads are inherently hydrophobic.[1][3] Covalently attaching these molecules to the antibody surface creates hydrophobic patches that can interact with similar regions on other ADC molecules, leading to self-association and aggregation.[1][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased hydrophobicity, which can result in a greater propensity for aggregation.[4] This can also lead to faster clearance from the bloodstream and reduced stability.[5]
-
Linker Chemistry: The chemical structure of the linker connecting the drug to the antibody can influence the overall hydrophobicity of the ADC.[] Hydrophobic linkers can exacerbate aggregation tendencies.[7]
-
Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing buried hydrophobic regions and promoting aggregation.[1][8]
-
Suboptimal Formulation: An inappropriate buffer system, such as a pH near the antibody's isoelectric point, can minimize the net charge of the ADC, reducing its solubility and promoting aggregation.[1][8]
-
Storage and Handling: ADCs can be sensitive to physical stresses like freeze-thaw cycles, high temperatures, and agitation, which can lead to denaturation and aggregation.[1][5] Exposure to light can also degrade photosensitive payloads and trigger aggregation.[4]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact ADC aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the propensity of an ADC to aggregate.[9] Generally, a higher DAR leads to a more hydrophobic ADC molecule, which in turn increases the likelihood of aggregation.[4] While a higher DAR can enhance cytotoxic potency, it often comes at the cost of increased aggregation, faster plasma clearance, and reduced therapeutic efficacy in vivo.[10][11] Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC, balancing therapeutic potency with a manageable aggregation risk.[4]
Q3: What role do linkers play in ADC aggregation?
A3: Linkers are a critical component of ADCs that not only connect the cytotoxic payload to the antibody but also significantly influence the ADC's physicochemical properties, including its tendency to aggregate.[7][] The hydrophobicity of the linker itself can contribute to the overall hydrophobicity of the ADC, thereby promoting aggregation.[7] To counteract this, hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, are often employed.[4][] These hydrophilic linkers can help to "shield" the hydrophobic payload, reducing intermolecular hydrophobic interactions and minimizing aggregation.[13][14] The design of the linker can also impact the stability of the ADC, with unstable linkers potentially leading to premature drug release and other degradation pathways that can contribute to aggregation.[][15]
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have several detrimental effects on the quality, safety, and efficacy of the therapeutic:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased therapeutic potency.[16] They can also be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor site.[4][10]
-
Increased Immunogenicity: The presence of aggregates can elicit an unwanted immune response in patients, potentially leading to the production of anti-drug antibodies and reduced treatment efficacy or adverse effects.[4][8]
-
Altered Pharmacokinetics and Biodistribution: Aggregated ADCs can have different pharmacokinetic profiles and biodistribution compared to monomeric ADCs, potentially leading to off-target toxicity.[4][16]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing due to precipitation and the need for additional purification steps, which increases costs and reduces yield.[4][8] It also negatively impacts the long-term stability and shelf-life of the drug product.[4]
Troubleshooting Guides
Issue 1: Immediate Aggregation Post-Conjugation
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Payload Hydrophobicity | Consider using a more hydrophilic payload or a hydrophilic linker to mask the hydrophobicity.[4][] |
| Suboptimal Conjugation Conditions | Optimize the pH of the reaction buffer to be away from the antibody's isoelectric point.[1][8] Reduce the concentration of organic co-solvents (e.g., DMSO) to a minimum.[16] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the drug-linker during conjugation to achieve a lower, more stable DAR.[4] |
| Antibody Instability | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize antibody unfolding.[17] |
| Intermolecular Interactions | Consider solid-phase conjugation where the antibody is immobilized on a resin, physically separating the ADC molecules and preventing aggregation during the reaction.[8][18] |
Issue 2: Gradual Aggregation During Storage
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation Buffer | Conduct a pH screening study to identify the pH of maximum stability.[2] Adjust the ionic strength of the buffer with salts like NaCl to minimize electrostatic interactions.[1] |
| Insufficient Stabilizing Excipients | Add stabilizing excipients such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to the formulation.[1][][19] |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.[5][20] If lyophilized, store below the glass transition temperature.[19] |
| Light Exposure | Protect the ADC from light, especially if the payload is photosensitive, to prevent photo-degradation.[2][4] |
| Surface Adsorption | Ensure the formulation contains an adequate concentration of a surfactant to prevent the ADC from adsorbing to and denaturing on the surface of the storage vial.[2] |
Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[1][4]
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[1] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[1]
-
Injection and Analysis: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species. Calculate the percentage of each species relative to the total peak area.
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To measure the size distribution of particles in the ADC solution and detect the presence of large aggregates.[2]
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a known concentration. The sample must be free of dust and other extraneous particles.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature, viscosity of the solvent, and refractive index.
-
Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution. The presence of a population of particles with a significantly larger hydrodynamic radius than the monomeric ADC is indicative of aggregation.
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To determine the drug-to-antibody ratio (DAR) and assess the overall hydrophobicity of the ADC.[21]
Methodology:
-
Mobile Phase Preparation: Prepare a high-salt mobile phase (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) and a low-salt mobile phase (e.g., 20 mM sodium phosphate, pH 7.0).[16]
-
System Preparation: Equilibrate a HIC column with the high-salt mobile phase.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the high-salt mobile phase.[16]
-
Injection and Elution: Inject the prepared sample onto the column. Elute the bound species using a decreasing salt gradient (from 100% high-salt to 100% low-salt mobile phase).[16] More hydrophobic species will elute later at lower salt concentrations.[16]
-
Data Analysis: Monitor the chromatogram at 280 nm. The different peaks correspond to ADC species with different DAR values. The retention time can be used as a measure of the relative hydrophobicity.
Visualizations
Caption: Key factors contributing to ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. veranova.com [veranova.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. techbullion.com [techbullion.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. adcreview.com [adcreview.com]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Minimizing Off-Target Toxicity of Val-Cit Containing ADCs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the off-target toxicity of valine-citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for Val-Cit containing ADCs?
A: Off-target toxicity of Val-Cit containing ADCs primarily stems from three mechanisms: premature payload release in systemic circulation, the bystander effect impacting healthy cells, and non-specific uptake of the ADC.
-
Premature Payload Release: Although Val-Cit linkers are designed for cleavage by lysosomal proteases like Cathepsin B within tumor cells, they can be susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase.[1][2][3] This leads to the early release of the cytotoxic payload, which can then damage healthy tissues, particularly hematopoietic cells, causing toxicities like neutropenia and thrombocytopenia.[1][2]
-
Bystander Effect: The bystander effect is the capacity of a released payload to kill neighboring antigen-negative cells.[4][][6] While beneficial for treating heterogeneous tumors, a highly potent and membrane-permeable payload (like MMAE) released prematurely can diffuse into healthy cells near the tumor or in circulation, leading to off-target toxicity.[4][]
-
Non-Specific Uptake: Highly hydrophobic ADCs can be prone to aggregation and rapid clearance by the reticuloendothelial system (e.g., in the liver).[7][8] This non-specific uptake can lead to payload accumulation and toxicity in organs not targeted by the antibody.[9] Factors like a high drug-to-antibody ratio (DAR) can increase hydrophobicity and exacerbate this issue.[10]
Q2: Our Val-Cit ADC is showing high in vivo toxicity but good in vitro potency. What are the key troubleshooting steps?
A: This discrepancy often points to issues with the ADC's stability or properties in a complex biological system, which are not apparent in simple in vitro cultures. A systematic approach is required to pinpoint the cause.
Step 1: Assess Linker Stability. The first step is to quantify the rate of premature payload release. This is typically done with an in vitro plasma stability assay.
-
Action: Conduct plasma stability assays using plasma from relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and humans.[11][12][13] The stability of Val-Cit linkers can be species-dependent; for instance, they are known to be less stable in mouse plasma due to the enzyme carboxylesterase Ces1c.[14][15][16]
-
See Experimental Protocol 1: In Vitro Plasma Stability Assay.
Step 2: Evaluate Bystander Effect and Payload Properties. If the linker is stable, the issue may be related to the payload's properties once it is released, even if released at the tumor site. A potent, highly permeable payload can diffuse out of the target tumor and affect nearby healthy tissues.
-
Action: Perform a bystander effect assay to measure the payload's ability to kill antigen-negative cells.[17][18][19] Compare the toxicity of your ADC on co-cultures of antigen-positive and antigen-negative cells versus monocultures.[18][20]
-
See Experimental Protocol 2: Co-Culture Bystander Effect Assay.
Step 3: Analyze Drug-to-Antibody Ratio (DAR) and Hydrophobicity. A high DAR can significantly increase the hydrophobicity of an ADC, leading to faster clearance, aggregation, and non-specific uptake by organs like the liver.[21]
-
Action: Generate ADCs with different average DARs (e.g., 2, 4, 8) and compare their pharmacokinetic (PK) profiles, efficacy, and toxicity in vivo.[1][21] A meta-analysis of clinical trial data showed that a higher DAR was significantly associated with a higher probability of grade ≥3 toxicity.[10][22]
-
Data: Studies have shown that ADCs with a very high DAR (e.g., 9-10) exhibit rapid clearance and increased liver accumulation compared to those with a lower DAR (e.g., 2-6).[21]
| Parameter | ADC with Low-Mid DAR (2-4) | ADC with High DAR (>8) | Reference |
| In Vivo Clearance | Slower | Faster | [21] |
| Hydrophobicity | Lower | Higher | |
| Aggregation Risk | Lower | Higher | [7] |
| Associated Toxicity | Lower | Higher | [10][22] |
Q3: How can the Val-Cit linker be modified to improve its stability and reduce off-target toxicity?
A: Several innovative strategies are being employed to enhance the stability of peptide-based linkers, reducing premature payload release while maintaining efficient cleavage within the tumor cell.
-
Increasing Hydrophilicity: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can improve the ADC's pharmacokinetic profile and reduce aggregation-related toxicity.[7][23][24] Hydrophilic linkers can shield the ADC from premature clearance and enable higher DARs without causing aggregation.[7][25]
-
Adding Flanking Amino Acids: Adding specific amino acids next to the Val-Cit motif can protect it from cleavage in the plasma. For example, adding a glutamic acid residue (Glu) to create a "Glu-Val-Cit" tripeptide has been shown to dramatically improve ADC half-life in mouse models by hindering cleavage by Ces1c, without affecting cleavage by lysosomal Cathepsin B.[15][26]
-
Exploring Next-Generation Linkers: The field is moving towards novel linker designs. "Exo-cleavable" linkers, which reposition the peptide sequence, offer improved plasma stability and support higher drug loading without causing solubility issues.[27][28] Other strategies include dual-activated linkers that can be cleaved by multiple enzymes found in the tumor microenvironment.[29]
| Linker Modification Strategy | Primary Advantage | Mechanism of Action | Reference |
| PEGylation | Reduced aggregation, improved PK | Increases overall ADC hydrophilicity, shielding from non-specific uptake. | [7][23][24] |
| Glu-Val-Cit Linker | Increased plasma stability in mice | Glutamic acid residue sterically hinders cleavage by plasma carboxylesterases. | [15][26] |
| Exo-cleavable Linker | Improved stability, higher DAR possible | Repositions the peptide sequence to minimize premature enzymatic cleavage. | [27][28] |
Key Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the rate of ADC degradation and premature payload release in plasma.
Methodology: This protocol is based on liquid chromatography-mass spectrometry (LC-MS) analysis.[11][17][30]
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from multiple species (human, mouse, rat, cyno).[1] Include a buffer control (e.g., PBS).
-
Incubation: Incubate samples at 37°C in a shaking water bath.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[1]
-
Sample Processing: Immediately stop the reaction by precipitating plasma proteins (e.g., with acetonitrile) or by freezing at -80°C.[1]
-
Analysis: Analyze the supernatant for the presence of free payload using LC-MS/MS.[17] Alternatively, the remaining intact ADC can be quantified.
-
Data Analysis: Plot the percentage of released payload or intact ADC against time. Calculate the half-life (t½) of the ADC in the plasma of each species. A shorter half-life indicates lower stability.[1]
Experimental Protocol 2: Co-Culture Bystander Effect Assay
Objective: To determine the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology: This protocol utilizes a co-culture system with fluorescently labeled cells.[18][20]
-
Cell Preparation:
-
Co-Culture Seeding: Seed 96-well plates with a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 50:50). Include monoculture controls of both Ag+ and Ag- cells. Total cell density should be between 1,000-10,000 cells/well.[18] Allow cells to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to both the co-culture and monoculture wells. Include untreated controls.
-
Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).[17]
-
Data Acquisition: Use a fluorescence plate reader or high-content imaging system to specifically measure the fluorescence intensity of the GFP-expressing Ag- cells.[17][18] This quantifies the viability of the Ag- population.
-
Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a potent bystander effect.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. agilent.com [agilent.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pure.psu.edu [pure.psu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. air.unimi.it [air.unimi.it]
- 27. Exo-Cleavable Linkers: A Promising Architecture for Next-Generation ADCs - SigutLabs [sigutlabs.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Improving the Stability of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with ADCs containing cleavable linkers in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for ADCs with cleavable linkers in mouse models?
A1: The primary causes of instability for ADCs with cleavable linkers in mouse models include:
-
Premature Payload Release: This is a major concern and can be caused by the susceptibility of the linker to certain enzymes present in mouse plasma. For example, the commonly used valine-citrulline (Val-Cit) linker is known to be vulnerable to cleavage by mouse carboxylesterase Ces1c.[1][2][3] This premature release can lead to off-target toxicity and reduced therapeutic efficacy.[4][5][6]
-
Off-Target Toxicity: Prematurely released payloads can damage healthy tissues, leading to adverse side effects.[1][5][6] Common dose-limiting toxicities observed include neutropenia, peripheral neuropathy, and ocular toxicity.[7]
-
Hydrophobicity-Induced Aggregation: Hydrophobic payloads and linkers can cause ADCs to aggregate, which can alter their pharmacokinetic properties and lead to faster clearance from circulation.[1][6][8]
-
Conjugation Site: The location of the linker-drug on the antibody can affect stability. Conjugation at more solvent-exposed sites may result in greater payload loss.[3][6]
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it may negatively impact the ADC's stability and pharmacokinetic properties.[6][9]
Q2: What are the consequences of poor ADC linker stability in in vivo studies?
A2: Poor linker stability can lead to several undesirable outcomes in mouse models:
-
Reduced Therapeutic Efficacy: If the cytotoxic payload is released before the ADC reaches the tumor, the treatment's effectiveness is diminished.[6]
-
Increased Off-Target Toxicity: The release of the payload into systemic circulation can cause damage to healthy cells and tissues, leading to significant side effects.[4][5]
-
Altered Pharmacokinetics (PK): Instability can change the PK profile of the ADC, leading to faster clearance from the body and reduced tumor exposure to the drug.[6]
-
Misleading Preclinical Data: Instability specific to mouse models can lead to the unwarranted failure of promising ADC candidates in early preclinical testing.[3][10]
Q3: What are the different types of cleavable linkers and their stability characteristics?
A3: Cleavable linkers are designed to be stable in circulation and release the payload under specific conditions within the tumor microenvironment or inside cancer cells. Common types include:
-
Enzyme-Sensitive Linkers: These are cleaved by proteases, such as cathepsins, which are upregulated in tumors. Valine-citrulline (Val-Cit) is a widely used example, but it shows instability in mouse plasma.[2][4]
-
pH-Sensitive Linkers: These linkers, like hydrazones, are designed to be cleaved in the acidic environment of endosomes and lysosomes.[4] However, some hydrazone linkers have shown variable stability in plasma.[3]
-
Redox-Sensitive Linkers: Disulfide linkers are cleaved in the reducing environment inside cells, where concentrations of agents like glutathione (B108866) are higher.[4]
Troubleshooting Guide
Problem 1: High levels of premature payload release are observed in mouse plasma.
-
Potential Cause: The linker is being cleaved by enzymes present in the mouse plasma, such as carboxylesterase Ces1c for Val-Cit linkers.[1][2]
-
Troubleshooting Strategies:
-
Linker Modification: Modify the linker to make it less susceptible to plasma proteases. Adding a glutamic acid residue to the N-terminus of the Val-Cit linker (Glu-Val-Cit) has been shown to dramatically increase stability in mouse plasma.[2][3]
-
Novel Linker Technologies:
-
Site-Specific Conjugation: Conjugating the linker-drug to less solvent-exposed sites on the antibody can improve stability.[6][13]
-
Problem 2: The ADC shows significant aggregation and rapid clearance in pharmacokinetic studies.
-
Potential Cause: The hydrophobicity of the payload and/or linker is causing the ADC to aggregate.[1][6]
-
Troubleshooting Strategies:
-
Hydrophilic Linkers and PEGylation: Incorporating hydrophilic linkers or using PEGylation can reduce the overall hydrophobicity of the ADC, thereby decreasing aggregation and improving its pharmacokinetic profile.[]
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may improve the stability and pharmacokinetic properties of the ADC.[6][9]
-
Formulation Optimization: Adjusting the formulation conditions, such as pH and buffer composition, can help to improve ADC stability.
-
Problem 3: Unexpected off-target toxicity is observed in mouse models.
-
Potential Cause: Premature release of the cytotoxic payload from an unstable linker is causing damage to healthy tissues.[5][6]
-
Troubleshooting Strategies:
-
Enhance Linker Stability: Employ the linker modification strategies mentioned in "Problem 1" to reduce premature payload release.
-
Tandem-Cleavage Linkers: This strategy can improve tolerability by limiting payload loss during circulation.[5][11]
-
Evaluate Payload Contribution: Assess the toxicity of the free payload to understand its contribution to the observed off-target effects.
-
Quantitative Data Summary
Table 1: Comparative In Vivo Stability of Different ADC Linkers in Mouse Plasma
| Linker Type | ADC Construct | Animal Model | Stability Outcome | Reference |
| Val-Cit (vc) | anti-HER2-MMAF | Mouse | Lost >95% of conjugated payload after 14-day incubation. | [4] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of conjugated payload after 14-day incubation. | [4] |
| Glu-Val-Cit (EVCit) | anti-HER2-ADC | Mouse | Showed almost no linker cleavage after 14-day incubation. | [4] |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [4] |
Experimental Protocols
Protocol 1: ELISA-Based Quantification of Intact ADC in Mouse Plasma
This method measures the concentration of ADC that has retained its payload over time in plasma samples.[4]
-
Materials:
-
ADC-dosed mouse plasma samples
-
96-well microtiter plates
-
Antigen specific to the ADC's monoclonal antibody
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate
-
Plate reader
-
-
Procedure:
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody. Incubate and then wash.
-
Blocking: Add blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the cytotoxic payload. Incubate and wash.
-
Substrate Addition: Add the appropriate substrate for the enzyme.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC. Quantify the concentration using a standard curve.
-
Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Mouse Plasma
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[4]
-
Materials:
-
ADC-dosed mouse plasma samples
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation (Protein Precipitation): Add an organic solvent to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule-free payload.
-
LC Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.
-
MS/MS Detection: Introduce the eluent from the LC column into a mass spectrometer for detection and quantification of the free payload.
-
Visualizations
Caption: Troubleshooting workflow for ADC instability in mouse models.
Caption: Workflow for assessing ADC stability in mouse models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineering Smarter ADCs: Novel Linkers for Better Safety and Efficacy | ChemPartner [chempartner.com]
- 13. aacrjournals.org [aacrjournals.org]
overcoming solubility issues of Fmoc-Gly3-Val-Cit-PAB-PNP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-Gly3-Val-Cit-PAB-PNP.
Troubleshooting Guide
Problem: Poor or No Solubility of Lyophilized this compound
The this compound construct, while a valuable tool in antibody-drug conjugate (ADC) development, can present solubility challenges due to its complex and partially hydrophobic nature.[1][2] Successful solubilization is critical for accurate quantification and efficient conjugation.
Possible Causes:
-
Inherent Hydrophobicity: The presence of the Fmoc protecting group and the PAB-PNP linker contributes to the overall hydrophobicity of the molecule, limiting its solubility in aqueous solutions.[3][4]
-
Peptide Aggregation: Intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, can lead to the formation of insoluble aggregates.[1] This can be influenced by the lyophilization process.
-
Incorrect Solvent Choice: Using a solvent system that is incompatible with the physicochemical properties of the molecule is a common reason for poor solubility.
Systematic Solubilization Protocol:
To overcome solubility issues, a systematic approach starting with a small aliquot of the product is recommended.[1]
-
Initial Solvent Selection: Based on the structure, organic solvents are the recommended starting point. Similar ADC linkers show good solubility in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).[5]
-
Use of Co-solvents: For applications requiring an aqueous buffer, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer to the solution with gentle agitation.[1][6]
-
Physical Dissolution Aids:
Quantitative Data Summary
For similar peptide-linker conjugates, the following solvents and concentrations have been found to be effective. This table can serve as a starting point for solubility testing of this compound.
| Solvent | Concentration | Notes |
| DMSO | ≥ 40 mg/mL | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[7] |
| DMF | Soluble | A common solvent for Fmoc-protected peptides.[8] |
| DCM | Soluble | Often used in peptide chemistry, but may be less effective for solvating longer peptide chains.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in aqueous buffers like PBS?
A1: The this compound molecule has significant hydrophobic character due to the fluorenylmethoxycarbonyl (Fmoc) group and the p-aminobenzyl (PAB) and p-nitrophenyl (PNP) components.[3][4] These groups limit solubility in polar aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF.[5]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add my aqueous buffer. What should I do?
A2: This is likely due to the final concentration of the organic solvent being too low to maintain solubility. Try to keep the final percentage of the organic co-solvent as high as your experimental conditions allow. Adding the aqueous buffer slowly while vortexing can also help prevent immediate precipitation.[1]
Q3: Can I use sonication to dissolve my this compound?
A3: Yes, sonication is a recommended technique to aid in the dissolution of peptide-drug conjugates and linkers by breaking up aggregates.[1] Use a sonication bath and monitor the sample to avoid excessive heating.
Q4: Will the solubility change after removing the Fmoc group?
A4: Yes, the removal of the hydrophobic Fmoc group will likely increase the polarity of the molecule, potentially improving its solubility in more polar solvents. The deprotection is typically carried out using a solution of piperidine (B6355638) in DMF.[9]
Experimental Protocols
Protocol for Solubility Testing
-
Aliquot: Start with a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg).
-
Initial Solvent: Add a small, measured volume of the primary organic solvent to be tested (e.g., 25 µL of DMSO) to achieve a high initial concentration (e.g., 40 mg/mL).
-
Dissolution Aids: Gently vortex the solution. If the compound does not fully dissolve, place the vial in a sonication bath for 5-10 minutes.
-
Visual Inspection: Observe the solution to ensure it is clear and free of particulates.
-
Serial Dilution (if required): If a lower concentration in an aqueous buffer is needed, perform a serial dilution by slowly adding the aqueous buffer to the stock solution. Observe for any signs of precipitation at each step.
Visualizations
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: Relationship between the key structural components.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Impact of Linker Chemistry on ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating the impact of linker chemistry on the pharmacokinetics (PK) of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an ADC?
An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on diseased cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][] Its primary role is to ensure that the ADC remains intact in systemic circulation and releases the cytotoxic payload only at the intended target site.[3]
Q2: What are the main categories of linkers, and how do they differ?
Linkers are broadly categorized as either cleavable or non-cleavable.[3][4]
-
Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[5] These triggers can include:
-
Enzyme-sensitivity: Cleavage by proteases like cathepsins, which are often upregulated in tumors (e.g., valine-citrulline linkers).[5]
-
pH-sensitivity: Hydrolysis in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[5]
-
Redox-sensitivity: Reduction in the presence of high intracellular concentrations of agents like glutathione (B108866) (e.g., disulfide linkers).[5]
-
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload.[4][5] This generally results in higher stability in circulation.[4]
Q3: How does linker chemistry influence the pharmacokinetic (PK) profile of an ADC?
Linker chemistry has a profound impact on an ADC's PK profile, including its stability, clearance, and overall exposure.[1][6] An ideal linker should be stable enough to prevent premature payload release in circulation, which can lead to off-target toxicity, while also allowing for efficient payload release at the tumor site.[3] The choice of linker can affect the drug-to-antibody ratio (DAR), hydrophobicity, and susceptibility to enzymatic or chemical cleavage, all of which modulate the ADC's behavior in vivo.[7]
Q4: What is the "bystander effect," and how is it related to linker chemistry?
The bystander effect occurs when the cytotoxic payload released from a targeted cancer cell diffuses out and kills neighboring, potentially antigen-negative, cancer cells.[5] This effect is primarily associated with cleavable linkers that release membrane-permeable payloads.[5] Non-cleavable linkers generally have a reduced bystander effect as the payload is released after the degradation of the antibody within the target cell.[4]
Troubleshooting Guides
Issue 1: Rapid Clearance and Low Exposure of the ADC
Question: Our ADC is exhibiting rapid clearance and lower than expected plasma exposure in preclinical models. Could the linker be the cause?
Answer: Yes, linker instability is a common cause of rapid ADC clearance. Premature cleavage of the linker in circulation leads to the loss of the payload, and the resulting unconjugated antibody may have a different PK profile. Additionally, changes in the ADC's physicochemical properties due to the linker and payload can also contribute to faster clearance.
Troubleshooting Steps:
-
Assess in vitro plasma stability: Before conducting extensive in vivo studies, evaluate the stability of your ADC in plasma from the relevant species (e.g., mouse, rat, human). This can help identify species-specific differences in linker cleavage.
-
Analyze different ADC species: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC, total antibody, and free payload in plasma samples over time. A rapid decrease in the intact ADC concentration relative to the total antibody concentration points to linker instability.
-
Consider linker modification:
-
Increase steric hindrance: For cleavable linkers, introducing steric hindrance near the cleavage site can reduce susceptibility to plasma enzymes.[1]
-
Switch to a more stable linker: If using a labile linker (e.g., a less hindered disulfide), consider switching to a more stable cleavable linker (e.g., a hindered disulfide or a peptide linker) or a non-cleavable linker.[8]
-
Enhance hydrophilicity: Highly hydrophobic ADCs can be prone to non-specific uptake and clearance. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve solubility and circulation time.[9]
-
Issue 2: ADC Aggregation
Question: We are observing significant aggregation of our ADC during purification and storage. How can we address this?
Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the ADC after conjugation with a hydrophobic payload and linker.[10][11] Aggregation can negatively impact efficacy, increase immunogenicity, and lead to off-target toxicity.[11][12]
Troubleshooting Steps:
-
Optimize conjugation conditions:
-
Modify the linker:
-
Incorporate hydrophilic linkers: The use of hydrophilic linkers (e.g., PEG-based) can significantly reduce the propensity for aggregation by increasing the overall hydrophilicity of the ADC.[14]
-
-
Formulation optimization:
-
Characterize aggregation: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to quantify and characterize the aggregates.[11][12]
Data Presentation
Table 1: Comparative in vivo stability of different ADC linker chemistries.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Thioether (non-cleavable) | Antibody degradation | High | Generally the most stable in circulation, leading to a longer ADC half-life.[3][8] |
| Peptide (e.g., Val-Cit) | Protease-cleavable | High | High plasma stability with specific cleavage by lysosomal proteases like Cathepsin B.[5] |
| Hindered Disulfide | Redox-sensitive | Moderate to High | Increased stability compared to less hindered disulfides due to steric hindrance around the disulfide bond.[8] |
| Hydrazone | pH-sensitive | Moderate | Stable at physiological pH but can be susceptible to hydrolysis, leading to premature payload release.[5] |
| Unhindered Disulfide | Redox-sensitive | Low to Moderate | Prone to reduction by circulating thiols like glutathione, leading to faster clearance.[8] |
Table 2: Impact of Linker Hydrophilicity on ADC Pharmacokinetics.
| Linker Property | ADC with Hydrophobic Linker | ADC with Hydrophilic (PEG) Linker | Reference |
| Aggregation | Higher tendency to aggregate | Reduced aggregation | |
| Plasma Clearance | Faster clearance | Slower clearance | [9] |
| Circulation Half-life | Shorter | Longer | |
| Tumor Accumulation | Lower | Higher |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer.
-
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the pre-warmed plasma.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at designated time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Processing:
-
Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
-
Quantification:
-
Analyze the samples using validated methods (e.g., ELISA, LC-MS) to determine the concentrations of:
-
Intact ADC (antibody-conjugated drug)
-
Total antibody
-
Released (free) payload
-
-
The rate of decrease in the intact ADC concentration relative to the total antibody concentration indicates the linker's stability.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall PK profile of an ADC.
Methodology:
-
Animal Model:
-
Select an appropriate animal model (e.g., mice, rats).
-
-
Administration:
-
Administer a single intravenous (IV) dose of the ADC.[15]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[15]
-
Process the blood samples to isolate plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of the total antibody, intact ADC, and unconjugated payload.[16]
-
-
PK Parameter Calculation:
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for both the total antibody and the intact ADC.
-
A significantly faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability.
-
Visualizations
Caption: Troubleshooting workflow for unexpected ADC pharmacokinetic profiles.
Caption: Logical relationships between linker chemistry and ADC PK outcomes.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
Validation & Comparative
A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly impacting its mechanism of action, stability, bystander effect, and overall therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by preclinical data, detailed experimental methodologies, and visual diagrams to elucidate key concepts.
Introduction to ADC Linker Technology
Linkers are the central component that dictates the stability of an ADC in circulation and the mechanism of payload release at the target site. An ideal linker must be stable enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently release the cytotoxic payload within the tumor microenvironment or inside the target cancer cell.[1]
Cleavable linkers are designed to be broken down by specific triggers that are abundant in the tumor environment, such as enzymes or a lower pH. This allows for the release of the payload in its unmodified, highly potent form.
Non-cleavable linkers , conversely, maintain a stable covalent bond between the antibody and the payload. The release of the drug is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2]
Mechanisms of Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which has significant implications for the ADC's activity.
Cleavable Linker Signaling Pathway
Cleavable linkers exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. There are three primary mechanisms of cleavage:
-
Protease-sensitive linkers: These linkers, such as the commonly used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-sensitive linkers: Hydrazone linkers are an example of this class, designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.
Mechanism of action for an ADC with a cleavable linker.
Non-Cleavable Linker Signaling Pathway
ADCs with non-cleavable linkers rely on a different mechanism for payload liberation. Following internalization, the entire ADC is trafficked to the lysosome. There, the antibody component is completely degraded by proteases, releasing the payload still attached to the linker and a single amino acid residue.[2]
Mechanism of action for an ADC with a non-cleavable linker.
Comparative Performance Data
The choice of linker has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize preclinical data for ADCs with cleavable and non-cleavable linkers. It is important to note that the data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (nM) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | SK-BR-3 | ~0.02 - 0.07 |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (MCC) | DM1 | HER2 | SK-BR-3 | Not specified in direct comparison |
| Anti-CD30-Val-Ala-Tubulysin M | Cleavable (Val-Ala) | Tubulysin M | CD30 | L540cy | ~0.002 |
| Anti-CD30-Glucuronide-Tubulysin M | Cleavable (Glucuronide) | Tubulysin M | CD30 | L540cy | ~0.002 |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~0.01 |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 | ~1 |
Data synthesized from multiple sources.[1][3][4]
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | MMAE | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals |
| Herceptin-MMAE | Cleavable | MMAE | NCI-N87 Gastric Cancer | Not specified | Good inhibition, but weaker than Fc-U-ZHER2-MMAE |
| Anti-CD30-Glucuronide-Tubulysin M | Cleavable (Glucuronide) | Tubulysin M | L540cy Xenograft | 0.5 mg/kg | 5/6 cures |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable | MMAD | BxPC3 Xenograft | 10 mg/kg (single dose) | Strong in vivo efficacy |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | MMAD | BxPC3 Xenograft | 10 mg/kg (single dose) | Reduced in vivo efficacy due to instability |
Data synthesized from multiple sources.[4][5]
Table 3: Key Characteristics and Clinical Examples
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage or hydrolysis | Proteolytic degradation of the antibody |
| Released Payload | Unmodified, potent drug | Drug attached to linker and an amino acid |
| Plasma Stability | Generally lower | Generally higher[6] |
| Bystander Effect | High (if payload is membrane-permeable)[1] | Low to negligible[1] |
| Off-Target Toxicity | Higher potential | Lower potential[2] |
| Clinical Examples | Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin) | Kadcyla® (Trastuzumab emtansine) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Experimental Workflow for In Vivo Xenograft Studies
General workflow for an in vivo ADC efficacy study in a xenograft model.
Protocol: In Vivo Xenograft Model Efficacy Study
-
Cell Culture: Culture the desired human cancer cell line in appropriate media and conditions.
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker, unconjugated antibody) with similar average tumor volumes.
-
Treatment Administration: Administer the treatments intravenously at the specified dose and schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and animal body weight two to three times per week. Observe animals for any signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration. Tumors are excised and weighed.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the observed differences between treatment groups.
Protocol: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control compounds. Add the compounds to the cells and incubate for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.
Protocol: Bystander Killing Assay (Co-culture Method)
-
Cell Labeling: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Plate a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the cells for a period sufficient to observe the bystander effect (e.g., 5-7 days).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescent antigen-negative cells in the presence of the ADCs.
-
Data Analysis: Determine the extent of killing of the antigen-negative cells as a function of ADC concentration to assess the bystander effect.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with each approach offering distinct advantages and disadvantages.
-
Cleavable linkers are advantageous for their ability to induce a potent bystander effect, which can be crucial for treating heterogeneous tumors with varied antigen expression. However, this often comes with the trade-off of lower plasma stability and a higher potential for off-target toxicity.[2]
-
Non-cleavable linkers generally provide superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[6] Their efficacy is more dependent on high and homogenous antigen expression on the tumor cells and the internalization of the ADC.
Ultimately, the optimal linker strategy is context-dependent and must be tailored to the specific target antigen, the nature of the tumor microenvironment, the properties of the cytotoxic payload, and the desired balance between efficacy and safety. A thorough preclinical evaluation using robust and standardized experimental protocols is essential for the rational design and successful development of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Guide to Novel Antibody-Drug Conjugate Linker Technologies: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Linker Performance with Supporting Experimental Data
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted cancer therapies. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within the tumor microenvironment. This guide provides a comprehensive comparison of novel and established ADC linker technologies, presenting key in vitro and in vivo performance data to inform rational ADC design and candidate selection.
Data Presentation: A Quantitative Comparison of Linker Performance
The following tables summarize the performance of various ADC linker technologies based on key preclinical data. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the antibody, payload, cell lines, and animal models used. Therefore, the context for each data point is provided to ensure an objective assessment.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Technology | Payload | Target/Cell Line | IC50 | Reference |
| Cleavable Linkers | ||||
| Valine-Citrulline (vc) | MMAE | CD30+ / Karpas 299 | Low nM range | [1] |
| Valine-Alanine (va) | MMAE | HER2+ / NCI-N87 | Similar to vc-MMAE | [2] |
| β-Glucuronide | MMAE | CD30+ / Karpas 299 | Similar to vc-MMAE | [1] |
| Sulfatase-cleavable | MMAE | HER2+ / BT474 | 61 pM | [2] |
| Silyl Ether (acid-labile) | MMAE | HER2+ | 0.028-0.170 nM | [3] |
| Caspase-3-cleavable (DEVD) | Doxorubicin | Breast Cancer Xenograft Models | Effective payload release | [4] |
| Non-Cleavable Linkers | ||||
| SMCC | DM1 | HER2+ / SK-BR-3 | Potent cell death | |
| Thioether | DM1 | HER2+ | Potent cytotoxicity | [5] |
| Hydrophilic Linkers | ||||
| PEGylated vc-Linker | MMAE | CD30+ / Karpas-299 | 16-34 pM | [6] |
| Polysarcosine (PSAR)-based | Exatecan | - | Higher bystander effect than DS-8201a | [5] |
Table 2: Plasma Stability of ADCs with Different Linker Technologies
| Linker Technology | Species | Stability Metric | Result | Reference |
| Cleavable Linkers | ||||
| Valine-Citrulline (vc) | Mouse | Payload Release | Significant payload loss over 14 days | [7] |
| Glutamic acid-valine-citrulline (EVCit) | Mouse | Half-life | 12 days (vs. 2 days for vc) | [5] |
| β-Glucuronide | Rat | Payload Release | Lower payload release than vc-MMAE | [2] |
| Silyl Ether (acid-labile) | Human | Half-life | > 7 days | [2][3] |
| Disulfide (at K149C) | - | Drug Conjugated | >50% after 7 days | [2] |
| Non-Cleavable Linkers | ||||
| SMCC | Human | Payload Release | Generally high stability | |
| Hydrophilic Linkers | ||||
| Novel Hydrophilic Linker | - | Stability at 37°C | Stable for 15 days |
Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies in Xenograft Models
| Linker Technology | Payload | Tumor Model | Efficacy Metric | Result | Reference |
| Cleavable Linkers | |||||
| Valine-Citrulline (vc) | MMAE | CD30+ Admixed Tumor | Bystander Killing | Potent killing of antigen-negative cells | [1] |
| β-Glucuronide | MMAE | CD30+ Admixed Tumor | Bystander Killing | Similar to vc-MMAE | [1] |
| Novel Peptide Linker | Topoisomerase 1 Inhibitor | NCI-N87 Colon Cancer | Tumor Growth Inhibition | Superior to Trastuzumab deruxtecan (B607063) at same payload dose | [7][8] |
| Caspase-3-cleavable (DEVD) | Doxorubicin | Breast Cancer Xenograft | Tumor Growth Inhibition | Maintained efficacy even after depletion of antigen-positive cells | [4] |
| Non-Cleavable Linkers | |||||
| SMCC | DM1 | HER2+ Breast Cancer | Tumor Growth Inhibition | Effective tumor regression | |
| Hydrophilic Linkers | |||||
| Novel Hydrophilic Linker | Exatecan | Multiple Mouse Xenografts | Tumor Growth Inhibition | Comparable or stronger tumor regression | |
| Crown Ether-based | MMAE | Karpas-299 Xenograft | Tumor Growth Inhibition | Enhanced efficacy compared to Adcetris® | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cell lines.[9]
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs and unconjugated antibody
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., MTT, CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs and unconjugated antibody in complete culture medium.
-
Remove the old medium and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).[10]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.[9]
-
Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.[11]
-
Materials:
-
ADC constructs
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS)
-
-
Procedure:
-
Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Process the plasma samples to separate the ADC from the free payload. This can be done by protein precipitation or immunoaffinity capture.
-
Analyze the samples using LC-MS to quantify the amount of intact ADC (to determine the drug-to-antibody ratio, DAR) and/or the concentration of the released payload.
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the ADC's half-life in plasma.[11]
-
Co-culture Bystander Effect Assay
This assay quantifies the ability of the ADC's payload to kill neighboring antigen-negative cells.[10]
-
Materials:
-
Ag+ cancer cell line
-
Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC constructs. Include monocultures of GFP-expressing Ag- cells treated with the ADC as a control.
-
Incubate the plate for 72-120 hours.
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells.
-
A decrease in fluorescence in the co-culture compared to the monoculture indicates a bystander effect.
-
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.[12]
-
Materials:
-
Immunodeficient mice
-
Human cancer cell line for tumor implantation
-
ADC constructs, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADC).
-
Administer the respective treatments intravenously at specified doses and schedules.
-
Measure tumor volumes with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a specified size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to ADC linker technologies.
General mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to PAB Self-Immolation Kinetics for Drug Development
For researchers, scientists, and drug development professionals, the selection of a self-immolative linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The p-aminobenzyl alcohol (PAB) linker, a cornerstone of ADC technology, is renowned for its reliable and well-characterized self-immolation mechanism. This guide provides an objective comparison of PAB's performance with alternative self-immolative linkers, supported by experimental data, detailed protocols, and visualizations to aid in linker selection.
The efficacy of a targeted drug conjugate hinges on the timely and efficient release of its payload at the site of action. Self-immolative linkers are sophisticated molecular tools designed to be stable in circulation but to undergo rapid, spontaneous fragmentation upon a specific trigger, such as enzymatic cleavage within a target cell. The PAB linker operates through a 1,6-elimination reaction, an electronic cascade initiated by the cleavage of a promoiety, which unmasks an aniline (B41778) nitrogen. This triggers a swift and irreversible fragmentation of the linker, releasing the unmodified drug.
Quantitative Comparison of Self-Immolative Linker Kinetics
The rate of payload release is a crucial parameter influencing both the efficacy and toxicity of a drug conjugate. While direct comparative studies under identical conditions are limited, the following table summarizes available quantitative data on the kinetics of PAB and alternative self-immolative linkers.
| Linker Type | Mechanism | Trigger | Payload/Reporter | Kinetic Parameter (Half-life, t½) | Experimental Conditions | Reference |
| PAB-based (PABC) | 1,6-Elimination | Penicillin G Amidase (PGA) | 7-hydroxycoumarin | 6 min | Not specified | [1] |
| PAB-based (Amide) | 1,6-Elimination | Trypsin | 4-nitroaniline | ≈ 40 h (unactivated) | 0.05 M Bistris buffer (pH 6.9), 25 °C | [2] |
| PAB-ether | 1,6-Elimination | Cathepsin B | Phenolic payloads | Slow, accelerated by electron-withdrawing groups on payload | Not specified | [3][4] |
| Hemithioaminal-based | Cyclization-Elimination | Not specified | Not specified | Slower than PABA-based linkers | Not specified | [1] |
| PABC-Cyclization Hybrid | 1,6-Elimination & Cyclization | Penicillin G Amidase (PGA) | 7-hydroxycoumarin | < 10 min (complete release) | Not specified | [1] |
| Glucuronide-PABC | 1,6-Elimination | β-Glucuronidase | MMAE, MMAF, Doxorubicin | 81 days (in rat plasma) | Rat plasma | [1] |
| Val-Cit-PABC | 1,6-Elimination | Cathepsin B | MMAE | 230 days (in human plasma) | Human plasma | [1] |
Note: The kinetic data presented are highly dependent on the specific trigger, payload, and experimental conditions. Direct comparison between different studies should be made with caution.
Visualizing the Mechanisms and Workflows
To further elucidate the principles of self-immolative linkers, the following diagrams illustrate key mechanisms and experimental processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of self-immolative linkers.
Synthesis and Conjugation of a PAB-Linker-Payload Construct
-
Linker Synthesis: A bifunctional PAB linker is synthesized with orthogonal protecting groups. One terminus is designed for conjugation to the payload, while the other is modified for attachment to the targeting moiety (e.g., an antibody).
-
Payload Conjugation: The protecting group on the payload-conjugating end of the linker is removed, and the linker is reacted with the drug, often forming a carbamate (B1207046) or ether linkage.
-
Purification: The resulting linker-payload conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization: The chemical structure of the purified conjugate is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Stability and Release Kinetics
-
Stability Assay: The linker-payload conjugate is incubated in relevant biological media, such as human plasma or phosphate-buffered saline (PBS), at 37°C. Aliquots are withdrawn at various time points to assess the stability of the conjugate in the absence of the trigger.
-
Release Assay: The conjugate is incubated with a specific trigger (e.g., a purified enzyme like Cathepsin B, or a solution at a specific pH) under controlled conditions (e.g., 37°C in a suitable buffer). Aliquots are taken at various time intervals.
-
Analysis: The samples from both assays are analyzed by HPLC or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of the intact conjugate and the released payload over time.
-
Data Analysis: The kinetic data is used to calculate the half-life (t½) of the conjugate in the stability assay and the rate of payload release in the presence of the trigger.
HPLC-Based Kinetic Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase for separating the conjugate and the released payload.
-
Sample Preparation: Aliquots from the stability or release assays are often quenched (e.g., by adding a strong acid or organic solvent) to stop the reaction before analysis. The samples may also be centrifuged to remove precipitated proteins.
-
Quantification: The concentrations of the intact conjugate and the released payload are determined by integrating the peak areas in the chromatograms and comparing them to standard curves of known concentrations.
Conclusion
The p-aminobenzyl alcohol (PAB) self-immolative linker remains a robust and widely utilized tool in drug development due to its predictable 1,6-elimination mechanism and well-documented performance. However, the demand for fine-tuned release kinetics has spurred the development of a diverse array of alternative linkers. The choice of a self-immolative linker should be guided by the specific requirements of the therapeutic agent, including the desired rate of payload release, the nature of the trigger, and the chemical properties of the payload. This guide provides a framework for comparing PAB-based linkers with their alternatives, emphasizing the importance of rigorous experimental characterization to inform the selection of the optimal linker for a given application.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is a critical determinant in the design of effective targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). These spacers are ingeniously designed to be stable in systemic circulation and to undergo rapid, spontaneous fragmentation upon a specific triggering event within the target cell, leading to the release of an unmodified payload. This guide provides an objective, data-driven comparison of the performance of various self-immolative spacers, supported by experimental data and detailed methodologies for their evaluation.
Self-immolative spacers can be broadly categorized based on their release mechanism, primarily 1,6-elimination and intramolecular cyclization. The choice of spacer significantly impacts the release kinetics, stability, and overall efficacy of a drug conjugate.[1][2] This guide will delve into the quantitative performance of key examples from each class.
Comparative Performance of Self-Immolative Spacers
The efficiency of a self-immolative spacer is predominantly defined by its rate of payload release following the initial trigger. This is often expressed as the half-life (t½) of the release reaction. The following tables summarize key quantitative data for different self-immolative spacers, categorized by their mechanism of action. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the experimental conditions are provided for context.[3]
Spacers Based on 1,6-Elimination
The p-aminobenzyl alcohol (PABA) scaffold is the most extensively studied and utilized self-immolative spacer operating through a 1,6-elimination mechanism.[4] Upon enzymatic or chemical cleavage of a trigger moiety, an electron-donating group (typically an aniline) is unmasked, initiating an electronic cascade that results in the release of the payload.[5]
| Spacer Type | Trigger | Payload/Leaving Group | Half-life (t½) of Release | Experimental Conditions |
| p-aminobenzyloxycarbonyl (PABC) | Cathepsin B | Doxorubicin | - | Lysosomal enzymes, pH 5.0 |
| p-aminobenzyl ether | Cathepsin B | Phenolic drugs (e.g., etoposide, combretastatin) | Stable in buffer and human serum; release upon enzyme addition | Cathepsin B in buffer |
| p-mercaptobenzyl ether | Disulfide reduction | Mitomycin C | 10 minutes | - |
| o-mercaptobenzyl ether | Disulfide reduction | Mitomycin C | 72 minutes | - |
Spacers Based on Intramolecular Cyclization
Cyclization-based self-immolative spacers rely on an intramolecular nucleophilic attack to form a stable 5- or 6-membered ring, which is the thermodynamic driving force for payload release.[6] These systems offer an alternative to the aromatic 1,6-elimination systems and can be tailored to release a variety of payloads.
| Spacer Type | Trigger | Payload/Leaving Group | Half-life (t½) of Release | Experimental Conditions |
| (S)-2-(aminomethyl)pyrrolidine carbamate | Cathepsin B | Camptothecin (hydroxyl) | 1.6 hours | IGROV-1 cancer cells |
| Ethylenediamine carbamate | Cathepsin B | Camptothecin (hydroxyl) | 10.6 hours | IGROV-1 cancer cells |
| 4-aminobutyric acid derivatives | - | - | 2 to 39 seconds | Physiological pH and temperature |
| Proline-derived (GlyPro) | Cathepsin B | Alcohol-containing payloads | Rapid cyclization | Neutral pH |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental procedures for evaluating self-immolative spacers is crucial for a comprehensive understanding.
Caption: Mechanism of payload release from a PABC spacer via 1,6-elimination.
Caption: General mechanism of payload release via intramolecular cyclization.
Caption: A typical workflow for determining the release kinetics of a self-immolative spacer.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of self-immolative spacers.
Cathepsin B-Mediated Cleavage Assay
This assay is designed to simulate the lysosomal environment to evaluate the enzymatic cleavage of the linker.[3]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human Cathepsin B (recombinant)
-
MES buffer (e.g., 50 mM, pH 5.0)
-
EDTA-free protease inhibitor cocktail
-
Incubator at 37°C
Procedure:
-
Prepare a solution of the ADC in MES buffer.
-
Pre-warm the ADC solution to 37°C.
-
Initiate the reaction by adding a pre-warmed solution of human cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding an EDTA-free protease inhibitor cocktail.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and the remaining intact ADC.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for separating and quantifying the components of the cleavage reaction.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the payload.
Quantification: The concentration of the released payload and the remaining intact ADC are determined by integrating the respective peak areas in the chromatogram and comparing them to a standard curve of the pure compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides definitive identification of the cleavage products, confirming the self-immolative mechanism and the identity of the released payload.[3]
Procedure:
-
Prepare samples from the cathepsin B cleavage assay at various time points.
-
Analyze the samples using an LC-MS system.
-
LC Separation: Employ a reversed-phase column with a suitable gradient of acetonitrile in water containing 0.1% formic acid to separate the ADC, released payload, and linker byproducts.
-
MS Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the eluted species.
-
Data Analysis: Identify the molecular weights of the intact ADC, the released payload, and any linker remnants to confirm the expected cleavage and self-immolation pathway.
Conclusion
The selection of a self-immolative spacer is a multifaceted decision that requires careful consideration of the desired release kinetics, the nature of the payload, and the specific application. While the PABC spacer remains a well-validated and widely used option, particularly for amine-containing payloads, cyclization-based spacers offer promising alternatives with the potential for faster release kinetics and the ability to release a broader range of functional groups. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and head-to-head comparison of different self-immolative spacers, enabling researchers to make informed decisions in the development of next-generation targeted therapeutics.
References
- 1. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Therapeutic Index of an ADC with Fmoc-Gly3-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the cathepsin B-cleavable Fmoc-Gly3-Val-Cit-PAB-PNP linker against common alternatives. The therapeutic index (TI), a critical measure of an ADC's efficacy versus its toxicity, is largely influenced by the linker's stability in circulation and its efficiency in releasing the cytotoxic payload within the target tumor cells. Here, we present a framework for validating the therapeutic index, supported by representative experimental data and detailed protocols.
Understanding the Role of the Linker in Therapeutic Index
The therapeutic index of an ADC is the ratio between the dose that produces toxicity and the dose that elicits a therapeutic response. A wider therapeutic window is paramount for a successful ADC. The linker connecting the antibody to the cytotoxic payload is a key determinant of this window.
The This compound linker is a protease-cleavable linker. Its core components are:
-
Valine-Citrulline (Val-Cit): A dipeptide sequence designed to be cleaved by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment.[]
-
p-aminobenzyl carbamate (B1207046) (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the unconjugated payload.[2]
-
Fmoc-Gly3 and PNP: These are primarily involved in the synthesis and purification of the linker-payload complex before its conjugation to the antibody.
The stability of this linker in systemic circulation is crucial to prevent premature payload release and associated off-target toxicity. Conversely, efficient cleavage within the tumor cell is necessary to ensure potent anti-tumor activity.[3]
Comparative Performance of ADC Linkers
While specific data for the this compound linker is not extensively available in public literature, we can draw meaningful comparisons from studies on ADCs utilizing the core Val-Cit-PAB system versus a common alternative, the Val-Ala-PAB linker. The Val-Ala linker is also cleaved by cathepsin B but can exhibit different physicochemical properties.[4][5]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of an ADC. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit-PAB | MMAE | CD30+ Karpas 299 | ~15 | [6] |
| Val-Ala-PAB | MMAE | CD30+ Karpas 299 | ~20 | [7] |
| Non-Cleavable | MMAE | CD30+ Karpas 299 | >1000 | [7] |
Note: The data presented are representative and compiled from different studies for illustrative comparison.
In Vivo Efficacy: Tumor Growth Inhibition
Tumor growth inhibition (TGI) studies in xenograft models are critical for assessing in vivo efficacy.
| ADC Linker | Dose (mg/kg) | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Val-Cit-PAB-MMAE | 3 | F16-expressing tumor | ~75 | [7] |
| Val-Ala-PAB-MMAE | 3 | F16-expressing tumor | ~85 | [7] |
Note: This data is illustrative of the comparative efficacy often observed between these linker types.
Preclinical Safety: Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. A higher MTD suggests a better safety profile.[8]
| ADC Linker | MTD in Mice (mg/kg) | Reference |
| Val-Cit-PAB-MMAE | ~10 | [6] |
| Val-Ala-PAB-MMAE | >12.5 | [7] |
Note: MTD values are highly dependent on the antibody, payload, and animal model.
Signaling and Experimental Workflow Diagrams
ADC Internalization and Payload Release Pathway
The following diagram illustrates the mechanism of action for an ADC with a cleavable Val-Cit linker.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fmoc-Gly3-Val-Cit-PAB-PNP
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides detailed, step-by-step guidance for the safe disposal of Fmoc-Gly3-Val-Cit-PAB-PNP, a linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Due to its chemical composition, including the presence of a p-nitrophenyl (PNP) group, specific disposal protocols must be strictly followed to mitigate potential hazards and protect the environment.
I. Chemical and Hazard Profile
The key components and their associated hazards are:
| Component | Chemical Group | Potential Hazards | Disposal Considerations |
| This compound | Solid Organic Compound | May be an irritant; potentially harmful if ingested or inhaled. | Treat as hazardous chemical waste. |
| Fmoc group | Fluorenylmethyloxycarbonyl | Byproducts of deprotection (e.g., dibenzofulvene and its adducts with piperidine) are considered chemical waste. | Segregate deprotection solutions as hazardous waste. |
| p-nitrophenyl (PNP) group | Ester | Hydrolysis can release p-nitrophenol, which is toxic and a listed hazardous substance. | All waste containing this compound must be treated as hazardous.[1] |
| Solvents (e.g., DMF, NMP) | Organic Solvents | Varying degrees of toxicity and flammability. | Collect in appropriately labeled hazardous solvent waste containers.[1] |
II. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A properly fastened laboratory coat.
III. Waste Segregation and Containment
Proper segregation of waste streams is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealable container designated for solid hazardous chemical waste.
-
The label must include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]
-
-
Liquid Waste:
-
Non-halogenated Solvents: Collect solutions containing the compound dissolved in solvents like DMF or NMP in a designated non-halogenated solvent waste container.
-
Halogenated Solvents: If chlorinated solvents are used, collect them in a separate, clearly labeled halogenated solvent waste container.
-
Aqueous Waste: Solutions from extractions or washes should be collected in a designated aqueous waste container. Due to the presence of the p-nitrophenyl group, all aqueous waste containing this compound should be treated as hazardous.[1]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Small Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into the solid hazardous waste container.[1]
-
Small Solid Spills: Carefully sweep the solid material, avoiding dust generation, and place it into the solid hazardous waste container.
-
Large Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[1]
V. Disposal Protocol
Never dispose of this compound or its waste streams down the drain or in the regular trash.[1]
-
Waste Accumulation: Store all waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[1]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Compliance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
VI. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling Fmoc-Gly3-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Fmoc-Gly3-Val-Cit-PAB-PNP, a cleavable peptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Given its application in conjugating cytotoxic agents, adherence to stringent safety protocols is paramount to ensure personnel safety and maintain product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[5] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves must be changed immediately after contact.[5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation of dust particles.[4][6] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
Handling Lyophilized Powder:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[]
Reconstitution and Solution Handling:
-
When preparing a solution, add the solvent slowly and cap the container securely before mixing.[6]
-
Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[5]
-
It is not recommended to store peptides in solution for long periods.[5] If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles.[5][6]
Storage Conditions:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container, protected from light and moisture.[5][]
-
Peptide in Solution: Store single-use aliquots at -20°C for up to one month or at -80°C for up to six months.[1][5]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Precautions |
| Lyophilized Powder | -20°C or colder | Long-term | Tightly sealed container, protect from light and moisture.[5][] |
| Solution | -20°C | Up to 1 month | Single-use aliquots, stored under nitrogen.[1] |
| -80°C | Up to 6 months | Single-use aliquots, stored under nitrogen.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local environmental regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[6]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[6]
-
Spill Cleanup: In case of a spill, wear appropriate PPE, sweep up the solid material, place it in a bag, and hold for waste disposal.[4] Avoid raising dust.[4]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Institutional Protocols: Always follow your institution's specific procedures for the collection and disposal of chemical waste.[6]
Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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